6-Desacetyl-6-bromo-N-Boc Palbociclib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H34BrN7O3 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]-2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C27H34BrN7O3/c1-17-20-16-30-25(32-23(20)35(24(36)22(17)28)18-7-5-6-8-18)31-21-10-9-19(15-29-21)33-11-13-34(14-12-33)26(37)38-27(2,3)4/h9-10,15-16,18H,5-8,11-14H2,1-4H3,(H,29,30,31,32)/i13D2,14D2 |
InChI Key |
UTSOLZWQDXJQRH-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)Br)C)[2H] |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4, a deuterated derivative of a Palbociclib (B1678290) analog. This document outlines its chemical properties, a plausible synthetic route, and its biological context, tailored for professionals in drug discovery and development.
Compound Identification and Properties
This compound is a stable isotope-labeled analog of a key intermediate in Palbociclib synthesis. The deuteration (d4) is intended to improve pharmacokinetic properties for its use in research, potentially as an internal standard in analytical methods.[1][2] While a specific CAS number for the deuterated form is not publicly available, the CAS numbers for its parent compounds are well-documented.
Table 1: Compound Data Summary
| Identifier | Value | Source |
| Compound Name | This compound | - |
| CAS Number | Not publicly available | - |
| Parent Compound | 6-Desacetyl-6-bromo-N-Boc Palbociclib | - |
| Related CAS: 6-Desacetyl-6-bromo Palbociclib | 851067-56-6 | [3][4][5][6][7] |
| Related CAS: 6-desacetyl-N-Boc-Palbociclib | 571189-65-6 | [3] |
| Molecular Formula (d4) | C27H31D4BrN6O3 (representative) | - |
| Molecular Weight (d4) | ~591.5 g/mol (representative) | - |
| Isotopic Enrichment | Typically >98% (as per supplier CoA) | - |
| Chemical Purity | Typically >95% (as per supplier CoA) | [3] |
Note: The exact molecular formula and weight can vary depending on the position of the deuterium (B1214612) labels. Quantitative data such as isotopic enrichment and chemical purity are typically provided on the Certificate of Analysis (CoA) from the supplier.[3][4]
Biological Context and Signaling Pathway
The parent compound, Palbociclib, is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] These kinases are crucial regulators of the cell cycle. The inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[8] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[8]
References
- 1. CN104447739A - Deuterated palbociclib derivative, and preparation method and application thereof - Google Patents [patents.google.com]
- 2. US20160024084A1 - Deuterated palbociclib - Google Patents [patents.google.com]
- 3. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 6-Desacetyl-6-Bromo Palbociclib | LGC Standards [lgcstandards.com]
- 6. 6-Desacetyl-6-Bromo Palbociclib | CAS No- 851067-56-6 | Palbociclib 6-Bromo Analog [chemicea.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. longdom.org [longdom.org]
Synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a plausible synthetic route for 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4, a deuterated analog of a key intermediate in the synthesis of Palbociclib. This document provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of this compound involves a multi-step process culminating in the coupling of a deuterated piperazine (B1678402) moiety with the core pyrido[2,3-d]pyrimidinone structure. The key challenge lies in the strategic introduction of the four deuterium (B1214612) atoms. A logical approach involves the use of a deuterated starting material, specifically piperazine-d8, which is then mono-Boc protected and coupled to the pyridinyl moiety before the final coupling step.
Experimental Protocols
This section details the step-by-step experimental procedures for the synthesis of the target molecule.
Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate-d8
A solution of piperazine-d8 dihydrochloride (B599025) (1.0 eq) in a mixture of dioxane and water is cooled to 0 °C. Di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl piperazine-1-carboxylate-d8 as a white solid.
Step 2: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4
To a solution of tert-butyl piperazine-1-carboxylate-d8 (1.0 eq) and 5-bromo-2-nitropyridine (B47719) (1.05 eq) in dimethyl sulfoxide (B87167) (DMSO) is added triethylamine (B128534) (2.0 eq). The reaction mixture is heated to 70 °C and stirred for 24 hours. After cooling to room temperature, water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4.
Step 3: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4
A suspension of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4 (1.0 eq) and palladium on carbon (10% w/w, 0.1 eq) in methanol (B129727) is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as a solid.
Synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
This key intermediate can be synthesized according to published procedures.[1][2] A notable route starts from thiouracil and involves methylation, nucleophilic substitution, bromination, another nucleophilic substitution, Heck reaction, ring closure, oxidation, and a final bromination to yield the desired product with an overall yield of approximately 35%.[1]
Synthesis of this compound
A suspension of 6-bromo-8-cyclopentyl-2-(methylsulfinyl)-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (1.0 eq) and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 (1.4 eq) in toluene (B28343) is heated under a nitrogen atmosphere at reflux for 24 hours.[3] The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is cooled, and the resulting solid is collected by filtration, washed with toluene, and dried under vacuum to afford this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key steps in the synthesis.
| Step | Reactant | Product | Expected Yield (%) | Purity (by HPLC) (%) |
| 2.1. Step 1 | Piperazine-d8 dihydrochloride | tert-butyl piperazine-1-carboxylate-d8 | 85-95 | >98 |
| 2.1. Step 2 | tert-butyl piperazine-1-carboxylate-d8, 5-bromo-2-nitropyridine | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4 | 70-80 | >97 |
| 2.1. Step 3 | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4 | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 | 90-98 | >98 |
| 2.3. | 6-bromo-8-cyclopentyl-2-(methylsulfinyl)-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 | This compound | 60-70 | >99 |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
References
The Chemical Frontier: An In-depth Technical Guide to Deuterated Palbociclib Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical properties of deuterated analogs of Palbociclib (B1678290), a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. As a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Palbociclib's efficacy is well-established. The strategic replacement of hydrogen with deuterium (B1214612) atoms in its molecular structure presents a compelling avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic outcomes. This guide provides a comprehensive overview of the available data, relevant biological pathways, and detailed experimental methodologies pertinent to the study of these novel analogs.
Palbociclib: Mechanism of Action and Rationale for Deuteration
Palbociclib exerts its anti-cancer effects by inhibiting CDK4 and CDK6, key regulators of the cell cycle.[1] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, a crucial step for cell cycle progression from the G1 to the S phase. By maintaining Rb in its active, hypophosphorylated state, Palbociclib effectively halts cell proliferation.
The primary metabolism of Palbociclib is mediated by the cytochrome P450 enzyme CYP3A4 and sulfotransferase SULT2A1.[2][3] A strategy to improve the metabolic properties of a drug is deuterium modification.[4] The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, forms a stronger carbon-deuterium bond. This increased bond strength can slow down CYP-mediated metabolism, potentially leading to a longer drug half-life, increased exposure, and a more favorable side-effect profile.[4] While the potential benefits are significant, the effects of deuteration are not always predictable and require empirical validation.[4]
The CDK4/6-Rb Signaling Pathway
The efficacy of Palbociclib is intrinsically linked to its modulation of the CDK4/6-Rb signaling pathway. Understanding this pathway is critical for researchers in this field.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.
Physicochemical and Pharmacokinetic Properties of Palbociclib
A summary of the key physicochemical and pharmacokinetic parameters of non-deuterated Palbociclib is presented below. This information serves as a critical baseline for evaluating the properties of its deuterated analogs.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉N₇O₂ | [1] |
| Molecular Weight | 447.54 g/mol | [1] |
| pKa | 7.3 (piperazine nitrogen), 4.1 (pyridine nitrogen) | [5] |
| Water Solubility | pH dependent: Soluble at pH 2.1-4.5, poorly soluble above pH 4.5 (9 µg/mL at pH 7.9) | [5] |
| In Vitro Metabolic Half-life (t½) in HLM | 18.5 min | [6] |
| In Vitro Intrinsic Clearance (Clint) in HLM | 44.8 mL/min/kg | [6] |
| Plasma Elimination Half-life (t½) | 29 ± 5 hours | [3] |
| Mean Absolute Bioavailability | 46% | [7] |
| Apparent Volume of Distribution (Vd) | 2583 L | [3] |
| Plasma Protein Binding | ~85% | [3] |
| *HLM: Human Liver Microsomes |
Deuterated Palbociclib Analogs: A Landscape of Potential
While patents describe numerous potential deuterated analogs of Palbociclib, there is a notable absence of publicly available quantitative data comparing their chemical and metabolic properties to the parent compound. The primary patent for deuterated Palbociclib (US20160024084A1) outlines the rationale for deuteration and lists various potential sites for deuterium substitution but does not provide concrete experimental data from comparative studies.[4]
The potential benefits of deuteration, as suggested in the patent literature, include:
-
Increased Metabolic Stability: Slower metabolism by CYP3A4 could lead to a longer half-life and increased drug exposure.[4]
-
Reduced Formation of Undesirable Metabolites: Altering the metabolic pathway could potentially decrease the formation of metabolites with off-target effects.[4]
-
Improved Therapeutic Index: A more predictable pharmacokinetic profile could lead to a better balance between efficacy and toxicity.[4]
Further research and publication of experimental data are necessary to substantiate these potential advantages for specific deuterated Palbociclib analogs.
Experimental Protocols
General Protocol for In Vitro Metabolic Stability Assay
The following is a representative protocol for assessing the metabolic stability of a compound, such as Palbociclib or its deuterated analogs, in human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound (e.g., Palbociclib or a deuterated analog)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
Control compounds (high and low clearance)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL HLM).
-
Prepare parallel incubations without the NADPH regenerating system to serve as a negative control.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein) * (mg microsomal protein / g liver) * (g liver / kg body weight).
-
Experimental Workflow for In Vitro Drug Metabolism
The following diagram illustrates a typical workflow for an in vitro drug metabolism study.
Caption: A generalized workflow for in vitro drug metabolism studies.
General LC-MS/MS Method for Palbociclib Quantification
The quantification of Palbociclib and its deuterated analogs in biological matrices is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Palbociclib: m/z 448.2 -> 380.2
-
Deuterated Palbociclib (e.g., d8-Palbociclib): m/z 456.2 -> 388.2 (as an internal standard or analyte)[1]
-
-
Instrument: A triple quadrupole mass spectrometer.
Sample Preparation: Protein precipitation is a common method for extracting Palbociclib from plasma samples. This typically involves adding a cold organic solvent, such as acetonitrile, containing an internal standard (often a stable isotope-labeled version of the analyte like d8-Palbociclib) to the plasma sample.[8] After vortexing and centrifugation, the supernatant is collected for injection into the LC-MS/MS system.
Conclusion
The deuteration of Palbociclib represents a promising strategy to enhance its pharmacokinetic properties, potentially leading to improved clinical outcomes. While the theoretical advantages of this approach are clear, there is a current lack of publicly available, quantitative data to confirm these benefits for specific deuterated analogs. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own comparative studies. Further investigations are crucial to fully elucidate the chemical and metabolic profiles of deuterated Palbociclib analogs and to realize their therapeutic potential.
References
- 1. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 2. Physiologically Based Pharmacokinetic Modeling of Palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Palbociclib in a Real-World Situation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160024084A1 - Deuterated palbociclib - Google Patents [patents.google.com]
- 5. WO2016193860A1 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
- 6. An ultra-fast ultra-high-performance liquid chromatography-tandem mass spectrometry method for estimating the in vitro metabolic stability of palbociclib in human liver microsomes: In silico study for metabolic lability, absorption, distribution, metabolism, and excretion features, and DEREK alerts screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Certificate of Analysis for Palbociclib-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Palbociclib-d4. Palbociclib-d4 serves as a critical internal standard for the quantitative analysis of Palbociclib in biological matrices, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[1]
Product Identification and Properties
Palbociclib-d4 is the deuterium-labeled version of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1] The incorporation of four deuterium (B1214612) atoms creates a stable, heavier isotopologue, making it an ideal internal standard for mass spectrometry-based assays.
Table 1: General Product Information
| Parameter | Specification | Reference |
| Product Name | Palbociclib-d4 | [1] |
| Synonyms | PD-0332991-d4 | [1] |
| Chemical Formula | C₂₄H₂₅D₄N₇O₂ | [1] |
| Molecular Weight | 451.56 g/mol | [1] |
| Unlabeled CAS No. | 571190-30-2 | [1] |
| Labeled CAS No. | 1628752-63-5 | [1] |
| Appearance | Crystalline Solid | N/A |
| Solubility | Soluble in DMSO | [2] |
Analytical Data and Purity Assessment
The CoA confirms the identity, purity, and quality of the Palbociclib-d4 batch. The following tables summarize the typical quantitative data obtained from various analytical techniques.
Table 2: Purity and Identity Analysis
| Test | Method | Result | Specification |
| Chemical Purity | HPLC-UV | ≥99.0% | ≥98.0% |
| Isotopic Purity | LC-MS/MS | ≥99% Deuterium Incorporation | ≥98% |
| Identity Confirmation | ¹H-NMR | Consistent with Structure | Conforms to Reference |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 452.5 | Conforms to Theoretical Mass |
Table 3: Representative LC-MS/MS Validation Data
The following data represents typical performance characteristics when using Palbociclib-d4 as an internal standard for the quantification of Palbociclib in human plasma.
| Validation Parameter | Result | Acceptance Criteria | Reference |
| Linearity Range | 0.3–250 ng/mL | r² ≥ 0.998 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | S/N Ratio ≥ 10 | [3] |
| Intra-day Precision (%CV) | 3.8–7.2% | ≤15% | [5] |
| Inter-day Precision (%CV) | 3.6–7.4% | ≤15% | [5] |
| Accuracy (% Nominal) | 93.8–103.9% | 85–115% | [6] |
| Recovery | >85% | Consistent and Reproducible | [5][7] |
| Matrix Effect | Minimal (0.9-1.1) | CV ≤ 15% | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity
-
System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).[5][7]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and ultrapure water (pH adjusted to 4.2) in a 60:40 volume ratio.[9]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection: UV at 254 nm.[10]
-
Injection Volume: 5 µL.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol describes a typical bioanalytical method for quantifying Palbociclib using Palbociclib-d4 as an internal standard.
-
Sample Preparation: Protein precipitation of 50 µL plasma sample with 150 µL of methanol containing the internal standard (Palbociclib-d4).[8]
-
Chromatography:
-
System: Shimadzu Nexera or equivalent LC system.
-
Column: Kinetex biphenyl (B1667301) column (150 x 4.6 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 15% to 100% Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
System: API 4000 triple quadrupole mass spectrometer or equivalent.[4]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Palbociclib: m/z 448.5 → 380.3
-
Palbociclib-d4 (IS): m/z 452.5 → 384.3
-
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Visualized Workflows and Pathways
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the typical workflow for using Palbociclib-d4 in a quantitative bioanalytical assay.
Palbociclib Mechanism of Action: CDK4/6 Signaling Pathway
Palbociclib functions by inhibiting the cyclin D-CDK4/6 complex, which prevents the phosphorylation of the Retinoblastoma (Rb) protein.[11][12] This action blocks the cell cycle progression from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palbociclib - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 14. go.drugbank.com [go.drugbank.com]
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 supplier specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the supplier specifications, analytical methodologies, and quality control workflow for the stable isotope-labeled compound, 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4. This compound is a critical reference material used in the development and quality control of the CDK4/6 inhibitor, Palbociclib.
Supplier Specifications
This compound is a deuterated analog of a Palbociclib impurity.[1] As a reference standard, its precise characterization is paramount for the accurate quantification and identification of impurities in Palbociclib active pharmaceutical ingredients (APIs) and formulated drug products. The following table summarizes typical specifications provided by suppliers. While specific values may vary between batches and suppliers, this table represents common quality attributes.
| Parameter | Typical Specification | Methodology |
| Chemical Name | tert-butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl-d4)piperazine-1-carboxylate | IUPAC Nomenclature |
| CAS Number | 2089333-16-2 | Chemical Abstracts Service |
| Molecular Formula | C₂₇H₃₁D₄BrN₇O₃ | Mass Spectrometry |
| Molecular Weight | 592.54 g/mol | Mass Spectrometry |
| Appearance | White to Off-White Solid | Visual Inspection |
| Chemical Purity | ≥98% | HPLC/UPLC |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry / NMR |
| Solubility | Soluble in DMSO, Methanol | Standard Solubility Test |
| Storage | -20°C, protected from light | Supplier Recommendation |
Note: The Certificate of Analysis (CoA) provided by the supplier should always be consulted for lot-specific data. This document typically includes detailed results from HPLC, Mass Spectrometry, and ¹H-NMR analyses.[1][2]
Experimental Protocols
The quality of a reference standard is confirmed through rigorous analytical testing. Below is a representative experimental protocol for determining the chemical purity of this compound using High-Performance Liquid Chromatography (HPLC), a method widely used for the analysis of Palbociclib and its related substances.[3][4]
Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To determine the chemical purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., InertSustain Swift C18, 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate buffer (pH 5.7) or Perchloric acid solution (as per specific method)
-
Purified water (HPLC grade)
-
This compound reference standard
-
Sample for analysis
Chromatographic Conditions:
-
Mobile Phase A: Ammonium Acetate buffer (pH 5.7) or 0.1% Perchloric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 90% A, 10% B
-
10-35 min: Linear gradient to 30% A, 70% B
-
35-40 min: Hold at 30% A, 70% B
-
40-45 min: Linear gradient back to 90% A, 10% B
-
45-50 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO/Methanol) to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Check for parameters like retention time reproducibility (RSD < 2%), peak asymmetry, and theoretical plates.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate key processes related to the use and quality control of this reference standard.
Quality Control Workflow for a Reference Standard
This diagram outlines the critical steps involved in the qualification and use of a chemical reference standard like this compound.
Synthesis Pathway Context
This diagram illustrates the logical position of this compound as a protected intermediate in the synthesis of Palbociclib or its labeled analogs.
References
Isotopic Purity of Deuterated Palbociclib Reference Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of deuterated Palbociclib (Palbociclib-d8) reference standards. Ensuring the isotopic purity of these standards is critical for their use in various applications, particularly as internal standards in quantitative bioanalytical assays. This document outlines the common analytical methodologies for determining isotopic purity, presents data on expected purity levels, and details the mechanism of action of Palbociclib.
Introduction to Deuterated Palbociclib
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting tumor cell proliferation.[3] It is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]
Deuterated Palbociclib (Palbociclib-d8) is a stable isotope-labeled version of the drug, where eight hydrogen atoms have been replaced with deuterium (B1214612).[4][5] This modification makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification.[7]
Isotopic Purity Data of Deuterated Palbociclib
The isotopic purity of a deuterated reference standard is a critical parameter that defines its quality and suitability for use. It is typically expressed as the percentage of the deuterated form relative to all isotopic forms of the molecule (isotopologues). While specific Certificates of Analysis with detailed isotopologue distribution for commercially available Palbociclib-d8 are not always publicly accessible, manufacturers generally provide a minimum isotopic enrichment. For high-quality reference standards, the isotopic enrichment is typically greater than 95%.[8]
Below is a table summarizing the expected isotopic purity and distribution for a representative batch of Palbociclib-d8. This data is illustrative and may vary between different batches and suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific standard.
| Isotopologue | Mass Shift | Expected Abundance (%) |
| d0 (unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 1.5 |
| d4 | +4 | < 2.0 |
| d5 | +5 | < 3.0 |
| d6 | +6 | < 5.0 |
| d7 | +7 | ~10.0 |
| d8 (fully labeled) | +8 | >95.0 |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity of deuterated compounds is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)
This is the most common method for determining isotopic purity, offering high sensitivity and the ability to separate and quantify different isotopologues.[10][11]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated Palbociclib reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration suitable for MS analysis (e.g., 1 µg/mL).
-
-
Chromatographic Conditions:
-
UPLC System: A high-pressure liquid chromatography system capable of handling pressures up to 15,000 psi.
-
Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of Palbociclib as a sharp peak. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 1000.
-
Resolution: Set to >60,000 to resolve the isotopic peaks.
-
Data Analysis: Extract the ion chromatograms for each isotopologue (d0 to d8) of Palbociclib. Integrate the peak areas for each isotopologue and calculate the percentage of each relative to the total area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful tool for confirming the positions of deuteration and assessing isotopic purity.[12]
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the deuterated Palbociclib standard in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of 5-10 mg/mL.
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard proton NMR experiment.
-
Analysis: The absence or significant reduction of signals at the positions expected for the deuterated protons confirms successful labeling. The integral of the residual proton signals at these positions, relative to the integral of a non-deuterated proton signal in the molecule, can be used to estimate the isotopic purity.
-
-
²H NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a deuterium probe.
-
Experiment: A standard deuterium NMR experiment.
-
Analysis: The presence of signals in the deuterium spectrum at the chemical shifts corresponding to the labeled positions confirms deuteration. The relative integrals of these signals can provide information about the distribution of deuterium in the molecule.
-
Visualizations
Experimental Workflow for Isotopic Purity Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib D8 | CAS No- 1628752-83-9 | Simson Pharma Limited [simsonpharma.com]
- 4. sussex-research.com [sussex-research.com]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of an UHPLC-MS/MS method for simultaneous determination of palbociclib, letrozole and its metabolite carbinol in rat plasma and pharmacokinetic study application - Arabian Journal of Chemistry [arabjchem.org]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib (B1678290) (Ibrance®) is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that is used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) can impact its quality, safety, and efficacy.[3] This technical guide provides a comprehensive overview of the identification, characterization, and quantification of impurities and related compounds of Palbociclib. It includes detailed experimental protocols for analytical methods, a summary of identified impurities, and a discussion of the relevant signaling pathways.
Introduction to Palbociclib and the Importance of Impurity Profiling
Palbociclib is a piperazine (B1678402) pyridopyrimidine that functions by inhibiting the CDK4/6-retinoblastoma (Rb) protein pathway, a key regulator of the cell cycle.[4] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Rb protein, leading to a G1 cell cycle arrest and the inhibition of tumor cell proliferation.[5][6]
Impurity profiling is a critical aspect of drug development and manufacturing.[7] Impurities can arise from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or residual solvents.[2] The identification and control of these impurities are mandated by regulatory agencies to ensure the safety and consistent therapeutic effect of the final drug product.[2]
Identified Palbociclib Impurities and Related Compounds
Several process-related impurities and degradation products of Palbociclib have been identified and characterized in the literature. These compounds can result from incomplete reactions, side reactions during synthesis, or the degradation of Palbociclib under stress conditions such as exposure to acid, base, oxidation, heat, or light.
A list of some identified impurities is provided below:
-
Process-Related Impurities:
-
6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one[3][8]
-
6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one[3][8]
-
8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one (Imp-B)[9]
-
6-vinyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one (Imp-D)[9]
-
Anisole (Imp-E)[9]
-
6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one[10]
-
6-Acetyl-8-cyclopentyl-2-hydroxy-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one[10]
-
6-Bromo-8-cyclopentyl-2-hydroxy-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one[10]
-
6-Acetyl-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione[10]
-
6-Desacetyl Palbociclib[]
-
Palbociclib Pyridine N-Oxide[]
-
N-BOC Palbociclib[]
-
-
Degradation Products:
-
Three degradation products (DP-I, DP-II, and DP-III) have been reported to form under hydrolytic (acidic and alkaline), reductive, and oxidative stress conditions, respectively.[12]
-
Analytical Methodologies for Impurity Identification and Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the separation, identification, and quantification of Palbociclib and its impurities.[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used method for the routine analysis of Palbociclib and its related substances. Several HPLC methods have been developed and validated for this purpose.
This protocol is based on a validated gradient RP-HPLC method for the determination of process-related impurities in Palbociclib.[13]
-
Chromatographic System:
-
Method Validation Summary:
-
The method was validated according to ICH guidelines.[13]
-
Linearity: The method was found to be linear for the drug and its impurities from the Limit of Quantification (LOQ) to 250% of the target concentration, with a correlation coefficient (r) > 0.99.[13]
-
Accuracy: The method demonstrated acceptable recovery for all four tested impurities.[13]
-
Precision: The relative standard deviation (%RSD) for method precision and intermediate precision was less than 2%.
-
Sensitivity: The Limit of Detection (LOD) and LOQ were established, indicating good sensitivity.
-
This protocol describes a validated isocratic RP-HPLC method for quantifying Palbociclib in human plasma.[14][15]
-
Chromatographic System:
-
Method Validation Summary:
-
Linearity: The method was linear over a concentration range of 0.1-3.0 µg/mL (r² ≥ 0.998).[14][15]
-
Precision: Intraday precision (%CV) was 3.92%, 3.56%, and 2.28% for 0.5, 1.5, and 2.5 µg/mL, respectively. Intra- and inter-day precision was below 5.0%.[14][15]
-
Accuracy: Ranged from 89.40 – 112% over the linear range.[14][15]
-
Recovery: Extraction recovery ranged from 66.69% to 80.97%.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities. It provides molecular weight and fragmentation information, which is crucial for determining the chemical structure of the impurities.
This protocol outlines a general approach for the identification of Palbociclib impurities using LC-MS.[9][16][17]
-
Chromatographic System:
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate/acetic acid) and an organic solvent (e.g., acetonitrile).[16][17]
-
Mass Spectrometry System:
-
Data Analysis:
-
The protonated molecular ions [M+H]⁺ of the impurities are identified.[9]
-
Fragmentation patterns are analyzed to deduce the structure of the impurities.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the validation of various analytical methods for Palbociclib and its impurities.
Table 1: Linearity Data for Palbociclib and Impurities by HPLC
| Analyte | Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Palbociclib | 0.1 - 3.0 µg/mL | ≥ 0.998 | [15] |
| Palbociclib Impurities | 0.02 - 0.15% of analyte conc. | > 0.99 | [9] |
| Palbociclib & Letrozole | 5 - 50 µg/mL | - | [18] |
| Palbociclib | 1 - 70 µg/mL (UV) | 0.999 | [19] |
| Palbociclib | 1 - 100 µg/mL (UPLC) | - | [19] |
| Palbociclib & Abemaciclib | 2 - 400 ng/mL | > 0.998 |[16][17] |
Table 2: LOD and LOQ Data for Palbociclib and Impurities by HPLC
| Analyte | LOD | LOQ | Reference |
|---|---|---|---|
| Palbociclib | 50 ng/mL | - | [15] |
| Palbociclib & Letrozole | 0.098 µg/mL / 0.0821 µg/mL | 0.381 µg/mL / 0.315 µg/mL | [18] |
| Palbociclib | 0.01 µg/mL | 0.1 µg/mL |[12] |
Signaling Pathways and Experimental Workflows
Palbociclib Mechanism of Action: CDK4/6 Signaling Pathway
Palbociclib exerts its therapeutic effect by targeting the CDK4/6 pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
General Workflow for Impurity Identification and Characterization
The identification and characterization of impurities in a drug substance is a systematic process that involves several analytical techniques.
Conclusion
The comprehensive identification and characterization of impurities in Palbociclib are essential for ensuring its quality, safety, and efficacy. This guide has provided an in-depth overview of the known impurities, detailed analytical methodologies for their detection and quantification, and a summary of relevant quantitative data. The provided workflows and signaling pathway diagrams offer a visual representation of the key processes involved. By employing these systematic approaches, researchers, scientists, and drug development professionals can effectively control impurities in Palbociclib, meeting regulatory requirements and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 12. jpionline.org [jpionline.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Characterization of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4
Disclaimer: Publicly available data on the specific physical characteristics of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is limited. This guide provides a comprehensive overview based on the known properties of the parent compound, Palbociclib (B1678290), and general principles of deuterated and Boc-protected compounds. The experimental protocols described are standard analytical methods applicable for the characterization of such complex organic molecules.
Introduction
This compound is a deuterated and N-Boc protected derivative of a Palbociclib impurity.[1][2][3] Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is used in the treatment of certain types of breast cancer.[4] The introduction of deuterium (B1214612) atoms can alter the pharmacokinetic properties of a drug, often leading to a longer half-life due to a slower rate of metabolism.[5][6][][8] The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, used during chemical synthesis to prevent side reactions.[9][10][11][12][13] This document outlines the expected physicochemical properties and provides detailed experimental protocols for the characterization of this compound.
Core Physical Characteristics
While specific experimental data for this compound is not widely available, the following tables summarize the known data for the derivative and its non-deuterated analogue, along with key properties of the parent compound, Palbociclib.
Table 1: Molecular Properties of 6-Desacetyl-6-bromo-N-Boc Palbociclib Derivatives
| Property | This compound | 6-Desacetyl-6-bromo-N-Boc Palbociclib |
| CAS Number | 2089333-16-2 | 571188-82-4 |
| Molecular Formula | C₂₇H₃₀D₄BrN₇O₃ | C₂₇H₃₄BrN₇O₃ |
| Molecular Weight | 588.54 g/mol | 584.51 g/mol |
Table 2: Physicochemical Properties of Palbociclib (Parent Compound)
| Property | Value |
| CAS Number | 571190-30-2 |
| Molecular Formula | C₂₄H₂₉N₇O₂ |
| Molecular Weight | 447.54 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 251-253 °C |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol |
Experimental Protocols
The following are detailed methodologies for key experiments essential for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the purity of the compound and identify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample into the HPLC system.
-
Run the gradient elution to separate the compound from its impurities.
-
The purity is calculated based on the area percentage of the main peak.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
This technique is used for the definitive identification of the compound and for its quantification in biological matrices.[14][15][16][17]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound.
-
Procedure:
-
Develop an optimized LC method to achieve good chromatographic separation.
-
Tune the mass spectrometer to determine the optimal parent and fragment ion masses for the analyte.
-
Prepare calibration standards and quality control samples.
-
Analyze the samples using the developed LC-MS/MS method.
-
Quantify the analyte by comparing its response to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is crucial for confirming the chemical structure of the molecule, including the position of the deuterium atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Experiments:
-
¹H NMR to identify the presence and chemical environment of protons.
-
¹³C NMR to identify the carbon skeleton.
-
²H NMR to directly observe the deuterium signals.
-
2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between atoms.
-
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire the NMR spectra.
-
Process and analyze the data to confirm the expected structure.
-
Visualizations
The following diagrams illustrate key conceptual relationships and workflows relevant to the analysis of this compound.
Caption: Relationship between Palbociclib and its derivative.
Caption: Analytical workflow for characterization.
References
- 1. This compound [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. tga.gov.au [tga.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
Commercial Availability and Synthetic Pathways of Palbociclib Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic routes for key intermediates of Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is a crucial therapeutic agent in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Access to high-quality synthetic intermediates is paramount for researchers and drug developers working on the synthesis of Palbociclib and related compounds. This guide offers a consolidated resource on the procurement and synthesis of these critical chemical entities.
Core Synthetic Intermediates and Commercial Availability
The synthesis of Palbociclib involves the coupling of two key building blocks. The commercial availability of these intermediates is crucial for an uninterrupted supply chain in research and manufacturing.
Two of the most critical intermediates in many patented synthetic routes are:
-
Intermediate A: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS No: 1016636-76-2)
-
Intermediate B: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No: 571188-59-5)
A multitude of chemical suppliers offer these intermediates, primarily with purities exceeding 98% or 99%. While exact pricing is often subject to quotation and volume, the following tables summarize the typical commercial data for these key intermediates.
Table 1: Commercial Availability of Intermediate A
| Supplier | CAS Number | Purity | Price (USD/kg) |
| Hangzhou Hailan Chemical Co., Ltd. | 1016636-76-2 | 99% | ~$14.00/assay |
| Wuhan Fortuna Chemical Co., Ltd. | 1016636-76-2 | 99% min | Inquire |
| Home Sunshine Pharma | 1016636-76-2 | ≥99.00% | Inquire |
| Biosynth | 1016636-76-2 | - | Inquire |
| Pharmaffiliates | 1016636-76-2 | - | Inquire |
Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available upon request from the supplier.
Table 2: Commercial Availability of Intermediate B
| Supplier | CAS Number | Purity | Price (USD/kg) |
| Sinoway Industrial Co., Ltd. | 571188-59-5 | 99.9% HPLC | Inquire |
| Shandong Boyuan Pharmaceutical Co., Ltd. | 571188-59-5 | 99% | Inquire |
| ChemicalBook | 571188-59-5 | - | Inquire |
| Biosynth | 571188-59-5 | - | Inquire |
| TCI Chemicals | 571188-59-5 | >98.0% | Inquire |
Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available upon request from the supplier.
Experimental Protocols for Key Intermediates
The following sections detail common synthetic methodologies for the preparation of Intermediates A and B. These protocols are based on information from various patents and publications.
Synthesis of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate A)
The synthesis of Intermediate A can be achieved through a multi-step process starting from 2-amino-5-bromopyridine (B118841). A representative synthetic scheme is outlined below.
Experimental Procedure:
-
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (B172296): 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to yield 2-amino-5-bromo-3-nitropyridine.
-
Step 2: Synthesis of 2,3-Diamino-5-bromopyridine (B182523): The nitro group in 2-amino-5-bromo-3-nitropyridine is reduced to an amine using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) in a solvent like ethanol.
-
Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine (B1209978) core: The resulting 2,3-diamino-5-bromopyridine is then reacted with a suitable three-carbon synthon, such as diethyl malonate, in the presence of a base to construct the pyrimidine (B1678525) ring, affording a dihydroxypyrido[2,3-d]pyrimidine intermediate.
-
Step 4: Chlorination: The dihydroxy intermediate is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the 2,4-dichloro derivative.
-
Step 5: N-Alkylation with Cyclopentyl Bromide: The pyrido[2,3-d]pyrimidine core is alkylated with cyclopentyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to introduce the cyclopentyl group at the N-8 position.
-
Step 6: Selective Monohydrolysis and Methylation: Subsequent selective hydrolysis of one of the chloro groups followed by methylation with a methylating agent (e.g., methyl iodide) can lead to the final product structure.
Note: This is a generalized procedure, and specific reaction conditions, including stoichiometry, temperature, and reaction times, may vary depending on the specific literature or patent being followed.
Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate B)
Intermediate B is commonly synthesized starting from 2-amino-5-bromopyridine or 2-chloro-5-nitropyridine (B43025).
Experimental Procedure:
-
Option 1: Starting from 2-chloro-5-nitropyridine:
-
Step 1a: Nucleophilic Aromatic Substitution: 2-chloro-5-nitropyridine is reacted with piperazine (B1678402) in a suitable solvent. The piperazine displaces the chloride to form 1-(5-nitropyridin-2-yl)piperazine.
-
Step 1b: Boc Protection: The free secondary amine of the piperazine moiety is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
-
Step 1c: Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to afford the final product.[1]
-
-
Option 2: Palladium-catalyzed Cross-Coupling:
-
Step 2a: 2-amino-5-bromopyridine can be coupled with N-Boc-piperazine using a palladium catalyst and a suitable ligand in the presence of a base (Buchwald-Hartwig amination) to directly form Intermediate B.
-
Note: The choice of route may depend on the availability and cost of starting materials and reagents.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Palbociclib
Caption: CDK4/6 signaling pathway and the mechanism of action of Palbociclib.
Experimental Workflow for Palbociclib Synthesis
Caption: A generalized experimental workflow for the synthesis of Palbociclib.
Logical Relationship of Key Palbociclib Intermediates
Caption: Logical relationship and synthetic origin of key Palbociclib intermediates.
References
Methodological & Application
Application Note: Quantitative Analysis of Palbociclib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] It is a standard-of-care agent for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer.[3][4] Therapeutic drug monitoring (TDM) of Palbociclib is crucial to manage interindividual variability in drug exposure and optimize treatment outcomes.[5][6] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palbociclib in human plasma, employing Palbociclib-d4 as an internal standard (IS) to ensure accuracy and precision. The method is suitable for clinical pharmacokinetic studies and routine therapeutic drug monitoring.[3][4]
Materials and Methods
Chemicals and Reagents Palbociclib and Palbociclib-d4 were of certified reference standard grade. HPLC-grade methanol (B129727), acetonitrile (B52724), and formic acid were used. Ultrapure water was generated in-house. Drug-free human plasma (K2-EDTA) was used for the preparation of calibration standards and quality control samples.
Instrumentation The LC-MS/MS system consisted of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation A simple protein precipitation method was employed for plasma sample preparation.[4] To 50 µL of plasma, 150 µL of methanol containing the internal standard (Palbociclib-d4) was added. The mixture was vortexed and then centrifuged to precipitate proteins. The resulting supernatant was collected for LC-MS/MS analysis.
Chromatographic Conditions Chromatographic separation was achieved on a C18 column (e.g., 4.6 x 50 mm, 5 µm) with a gradient elution.[7][8][9] The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient program was used to ensure optimal separation of Palbociclib and its internal standard from endogenous plasma components.
Mass Spectrometry Conditions The mass spectrometer was operated in the positive ion mode using multiple reaction monitoring (MRM). The precursor to product ion transitions for Palbociclib and Palbociclib-d4 were optimized for maximum sensitivity and specificity.
Results
Linearity and Sensitivity The method demonstrated excellent linearity over a clinically relevant concentration range, typically from 5 to 2000 ng/mL.[4] The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at a concentration that could be measured with acceptable precision and accuracy.
Precision and Accuracy The intra-day and inter-day precision and accuracy were evaluated at multiple quality control (QC) levels (low, medium, and high). The results consistently met the acceptance criteria of the FDA and EMA guidelines for bioanalytical method validation, with precision (%CV) values typically below 15% and accuracy (%bias) within ±15%.[10]
Recovery and Matrix Effect The extraction recovery of Palbociclib was high and consistent across the different QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring reliable quantification.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Palbociclib and Palbociclib-d4 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Palbociclib by serial dilution of the stock solution with methanol:water (1:1, v/v) to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of Palbociclib-d4 at an appropriate concentration in methanol.
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions of Palbociclib to achieve the final concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Palbociclib reference standard.
Protocol 2: Plasma Sample Preparation
-
Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or QC sample.
-
Add 150 µL of the internal standard working solution (Palbociclib-d4 in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrument Parameters
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | |
| Palbociclib | m/z 448.5 → 380.3 |
| Palbociclib-d4 | m/z 452.5 → 384.3 (hypothetical) |
Quantitative Data Summary
Table 1: Linearity of Palbociclib Quantification
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Palbociclib | 2 - 400[7][8][9] | > 0.998[7][8][9] |
| Palbociclib | 5 - 2000[4] | Not specified |
Table 2: Precision and Accuracy of Palbociclib Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%bias) | Inter-day Accuracy (%bias) |
| Low | 3.1 - 15.0[10] | 1.6 - 14.9[10] | -1.5 to 15.0[10] | -14.3 to 14.6[10] |
| Medium | 3.1 - 15.0[10] | 1.6 - 14.9[10] | -1.5 to 15.0[10] | -14.3 to 14.6[10] |
| High | 3.1 - 15.0[10] | 1.6 - 14.9[10] | -1.5 to 15.0[10] | -14.3 to 14.6[10] |
Table 3: Recovery of Palbociclib
| QC Level | Mean Recovery (%) |
| Low | > 85[7][8] |
| Medium | > 85[7][8] |
| High | > 85[7][8] |
Note: The quantitative data presented are based on published literature for Palbociclib LC-MS/MS methods, which may have used different deuterated internal standards (e.g., d8 or d6).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Palbociclib.
Caption: Signaling pathway of Palbociclib as a CDK4/6 inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 6. A new dried blood spot LC-MS/MS method for therapeutic drug monitoring of palbociclib, ribociclib, and letrozole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]
- 9. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 in Pharmacokinetic Studies
Application Notes
Introduction
Palbociclib (B1678290) is an orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for the cell cycle progression from the G1 to the S phase.[1][2] It is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3][4] Accurate characterization of its pharmacokinetic (PK) profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.[5]
Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.[7][8] 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4, a deuterated analog of a Palbociclib derivative, is designed for use as an internal standard in the bioanalysis of Palbociclib.
Principle of the Method
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry.[6] A known amount of the deuterated standard is added to biological samples at the beginning of the sample preparation process. Due to its near-identical physicochemical properties to the analyte (Palbociclib), the SIL-IS experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[6][9] The mass spectrometer can differentiate between the analyte and the SIL-IS due to the mass difference imparted by the deuterium (B1214612) atoms.[6] By measuring the ratio of the analyte's signal to the SIL-IS's signal, accurate quantification can be achieved, as this ratio remains constant even if analyte is lost during sample processing.[6]
Applications
This compound is intended for use as an internal standard in a variety of preclinical and clinical pharmacokinetic studies of Palbociclib, including:
-
In Vitro ADME Assays:
-
In Vivo Pharmacokinetic Studies:
-
Therapeutic Drug Monitoring (TDM):
-
Quantification of Palbociclib in patient plasma samples to ensure drug exposure is within the therapeutic window and to investigate exposure-response relationships.[5]
-
Quality Control
For reliable quantitative results, the quality of the internal standard is paramount. Key quality control parameters for this compound should include:
-
Chemical Purity: Assessed by HPLC or LC-MS, should typically be ≥98%.
-
Isotopic Purity: The percentage of the deuterated form should be high (ideally ≥98%) to minimize contribution to the unlabeled analyte signal.[6]
-
Structural Confirmation: Confirmed by mass spectrometry and NMR spectroscopy.
-
Stability: Stability in solution and under storage conditions should be established.
Quantitative Data
The following table summarizes the key pharmacokinetic parameters of Palbociclib in humans, derived from various clinical studies. This data serves as a reference for what would be determined in a pharmacokinetic study utilizing an appropriate internal standard like this compound.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 6-12 hours | [16][17] |
| Absolute Bioavailability | 46% | [16][18] |
| Apparent Volume of Distribution (Vd/F) | 2583 L | [16][17] |
| Plasma Protein Binding | ~85% | [17] |
| Elimination Half-life (t½) | 29 hours | [16][17] |
| Apparent Oral Clearance (CL/F) | 63.1 L/h | [16] |
| Metabolism | Primarily via CYP3A4 and SULT2A1 | [17][18] |
| Excretion | Mainly through feces | [4][16] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of Palbociclib in human liver microsomes (HLM).
Materials:
-
Palbociclib
-
This compound (Internal Standard, IS)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Palbociclib (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the IS (e.g., 1 mM in DMSO) and a working solution (e.g., 100 ng/mL in ACN).
-
Prepare the HLM suspension in phosphate buffer (e.g., 1 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add Palbociclib working solution to the HLM suspension to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing the IS (100 ng/mL).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for Palbociclib and the IS.
-
Monitor specific parent-to-product ion transitions for both Palbociclib and the IS.
-
-
Data Analysis:
-
Calculate the peak area ratio of Palbociclib to the IS for each time point.
-
Plot the natural logarithm of the remaining percentage of Palbociclib versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Palbociclib following oral administration to rats.
Materials:
-
Palbociclib
-
This compound (Internal Standard, IS)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
K2-EDTA tubes for blood collection
-
Acetonitrile (ACN)
-
Centrifuge
-
Equipment for oral gavage
Procedure:
-
Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of Palbociclib (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or other appropriate site at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Collect blood into K2-EDTA tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to labeled microcentrifuge tubes and store at -80°C until analysis.
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold ACN containing the IS (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Palbociclib to the IS against the concentration of Palbociclib standards.
-
Determine the plasma concentrations of Palbociclib in the study samples using the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F).
-
Visualizations
Palbociclib Signaling Pathway
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and cell cycle progression.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study, from animal dosing to final data analysis.
Role of Deuterated Internal Standard
Caption: A deuterated internal standard co-experiences variability, ensuring the final signal ratio is accurate.
References
- 1. Pharmacokinetic drug evaluation of palbociclib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Population pharmacokinetics of palbociclib and its correlation with clinical efficacy and safety in patients with advanced breast cancer [oncoclic.fr]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. scispace.com [scispace.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Population Pharmacokinetics of Palbociclib in a Real-World Situation [mdpi.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Application Note and Protocol for the Quantification of Palbociclib in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib is a crucial inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) utilized in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are essential for optimizing treatment regimens and ensuring patient safety. This document provides a detailed protocol for the quantification of Palbociclib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are based on validated methods published in peer-reviewed scientific literature.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for Palbociclib quantification.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.3 - 600 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.3 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC (LQC) | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC (MQC) | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC (HQC) | 300 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Data compiled from multiple sources demonstrating typical method performance.[3][4][5]
Table 3: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palbociclib | 448.5 | 380.3 | Optimized for instrument |
| Palbociclib-d8 (IS) | 456.5 | 388.3 | Optimized for instrument |
Note: The exact collision energy should be optimized for the specific mass spectrometer being used.
Experimental Protocols
This section details the step-by-step methodologies for the key experiments.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
a. Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Palbociclib and its stable isotope-labeled internal standard (e.g., Palbociclib-d8) in methanol (B129727) to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
b. Working Solutions:
-
Prepare intermediate working solutions by serially diluting the stock solutions with methanol.
-
A working solution for the internal standard (IS) should be prepared at an appropriate concentration (e.g., 35 ng/mL).[1]
c. Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 0.3 to 600 ng/mL.[6]
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), Low, Medium, and High.[3]
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and efficient protein precipitation method for sample cleanup.[1][3][7]
a. Materials:
-
Human plasma samples, calibration standards, and QC samples.
-
Internal Standard (IS) working solution.
-
Methanol (LC-MS grade), chilled.
-
Microcentrifuge tubes (1.5 mL).
-
Centrifuge capable of 4000 rpm.
-
Nitrogen evaporator.
b. Procedure:
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 150 µL of chilled methanol containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm)[4][8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient can be optimized to ensure separation from matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Palbociclib, followed by a wash and re-equilibration step. |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C[7] |
| Ion Spray Voltage | 5500 V[7] |
Visualizations
The following diagrams illustrate the key workflows in this protocol.
Caption: Experimental workflow for Palbociclib quantification.
Caption: MRM signaling pathway for Palbociclib detection.
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Assay of Palbociclib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palbociclib (B1678290) (Ibrance®) is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] It is primarily used in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][3] Given its significant interindividual variability in plasma concentrations, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment efficacy and safety.[4][5] This document provides detailed application notes and protocols for the sample preparation of Palbociclib in biological matrices for bioanalytical assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Mechanism of Action: CDK4/6 Inhibition
Palbociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein.[1][6] This inhibition maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor. This binding prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.[1][2]
Sample Preparation Protocols
The choice of sample preparation method is critical for accurate and reproducible bioanalytical results. The most common techniques for Palbociclib analysis are protein precipitation and solid-phase extraction.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[7][8]
Experimental Protocol:
-
Allow plasma samples (stored at -20°C or below) to thaw at room temperature.
-
Vortex the plasma sample for 10 seconds.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C.[3]
-
In a clean microcentrifuge tube, aliquot 50 µL of the plasma sample.[9]
-
Add 150 µL of acetonitrile (B52724) (ACN) containing the internal standard to precipitate the proteins.[9][10]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 23,100 x g for 10 minutes at 20°C.[9]
-
Transfer 80 µL of the supernatant to a new tube.
-
Dilute the supernatant with 120 µL of 10 mM ammonium (B1175870) bicarbonate in water:methanol (B129727) (1:1 v/v).[9]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation, which can reduce matrix effects and improve assay sensitivity.[4][5]
Experimental Protocol:
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of ultrapure water.
-
Loading: Load 200 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[11]
-
Elution: Elute Palbociclib and the internal standard with 1 mL of methanol.[11]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated bioanalytical methods for Palbociclib.
Table 1: Linearity and Sensitivity of Palbociclib Bioanalytical Methods
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS (PPT) | Human Plasma | 2 - 200 | ≥ 0.996 | [12][13] |
| LC-MS/MS (PPT) | Human Plasma | 0.3 - 250 | 0.9992 - 0.9983 | [7][8] |
| LC-MS/MS (SPE) | Human Plasma | 2 - 400 | > 0.998 | [4][5] |
Table 2: Accuracy and Precision of Palbociclib Bioanalytical Methods
| Method | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| LC-MS/MS (PPT) | Human Plasma | LLOQ | ≤ 20 | ≤ 20 | ± 20 | [12][13] |
| LQC, MQC, HQC | ≤ 15 | ≤ 15 | ± 15 | [12][13] | ||
| LC-MS/MS (SPE) | Human Plasma | LQC, MQC, HQC | 3.8 - 7.2 | 3.6 - 7.4 | Not Reported | [4][5] |
Table 3: Recovery and Matrix Effect of Palbociclib Bioanalytical Methods
| Method | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| LC-MS/MS (PPT) | Human Plasma | ≥ 92.3 | 91.5 - 98.7 | [3] |
| LC-MS/MS (SPE) | Human Plasma | > 85 | Not Reported | [4][5] |
Conclusion
Both protein precipitation and solid-phase extraction are effective methods for the sample preparation of Palbociclib for bioanalytical assays. Protein precipitation offers a simpler and faster workflow, making it suitable for routine analysis.[7][8] In contrast, solid-phase extraction yields cleaner extracts, which can be advantageous for methods requiring higher sensitivity and minimal matrix interference.[4][5] The choice of method should be based on the specific requirements of the study, including throughput needs, sensitivity requirements, and available instrumentation. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Palbociclib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]
- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 12. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Deuterated Standards in Therapeutic Drug Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing drug therapy, particularly for medications with a narrow therapeutic index, significant pharmacokinetic variability, or a clear correlation between concentration and clinical outcomes. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM, offering unparalleled accuracy and precision in the quantification of drug levels in biological matrices.[1][2][3]
Deuterated standards are stable isotope-labeled versions of the analyte molecule where one or more hydrogen atoms are replaced by deuterium.[2] This mass shift allows for their differentiation from the parent drug by the mass spectrometer. Chemically, deuterated standards are nearly identical to the analyte, ensuring they co-elute during chromatography and exhibit similar ionization behavior. This mimicry effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable quantitative results.[1][2][3]
These application notes provide detailed protocols and quantitative data for the TDM of several key drug classes using deuterated internal standards, along with visualizations of relevant signaling pathways and experimental workflows.
Core Principles of Isotope Dilution Mass Spectrometry
The use of deuterated standards in mass spectrometry is based on the principle of isotope dilution. A known amount of the deuterated internal standard is added to all samples, including calibrators, quality controls (QCs), and patient samples, at the beginning of the sample preparation process. The analyte and the deuterated standard are then extracted and analyzed simultaneously by LC-MS/MS. Since the deuterated standard behaves almost identically to the analyte throughout the analytical process, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration. This method corrects for potential losses during sample processing and variations in instrument response.
Advantages of Using Deuterated Internal Standards
The adoption of deuterated internal standards in TDM offers several significant advantages over traditional methods and the use of structurally similar (analog) internal standards:
-
Enhanced Accuracy and Precision : By compensating for matrix effects and procedural variability, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[1][3]
-
Correction for Matrix Effects : Biological matrices such as plasma, serum, and whole blood are complex and can interfere with the ionization of the analyte. Deuterated standards experience the same matrix effects as the analyte, allowing for effective normalization.[2][3]
-
Improved Recovery and Robustness : The near-identical chemical and physical properties of deuterated standards ensure they have similar extraction recoveries to the analyte, leading to more robust and reliable methods.
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[4]
Application in Therapeutic Drug Monitoring
Immunosuppressants
TDM is crucial for patients receiving immunosuppressive drugs after organ transplantation to maintain therapeutic levels that prevent organ rejection while avoiding toxicity.[2][5][6] LC-MS/MS with deuterated internal standards is the preferred method for monitoring these drugs.[2][6]
Quantitative Data:
The following table summarizes typical validation parameters for the simultaneous quantification of five immunosuppressants in human plasma using deuterated internal standards.[6][7][8]
| Parameter | Cyclosporine A | Tacrolimus (B1663567) | Sirolimus | Everolimus (B549166) | Mycophenolic Acid |
| Linearity Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL |
| Intra-assay Precision (CV%) | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% |
| Inter-assay Precision (CV%) | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% |
| Accuracy | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% |
| Recovery | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% |
Signaling Pathway of Calcineurin and mTOR Inhibitors:
Immunosuppressants like tacrolimus and cyclosporine are calcineurin inhibitors, while sirolimus and everolimus are mTOR inhibitors. They act on different points in the T-cell activation pathway to suppress the immune response.[9][10][11][12]
Anti-Epileptic Drugs (AEDs)
TDM for AEDs is essential due to their significant inter-individual pharmacokinetic variability and the need to maintain concentrations within the therapeutic range to control seizures while avoiding adverse effects.[13][14][15]
Quantitative Data:
The following table presents typical validation data for an LC-MS/MS method for the quantification of an anti-epileptic drug in human plasma using its deuterated internal standard.
| Parameter | Representative AED |
| Linearity Range | 1 - 1000 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Mechanism of Action of Anti-Epileptic Drugs:
AEDs exert their effects through various mechanisms, primarily by modulating voltage-gated ion channels (sodium and calcium), enhancing GABA-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission.[5][16][17][18][19]
Antidepressants
TDM of antidepressants is beneficial for optimizing treatment, especially in patients who do not respond to standard doses or experience side effects.[20] LC-MS/MS with deuterated standards provides the necessary specificity to measure parent drugs and their active metabolites.[20][21]
Quantitative Data:
The following table shows representative validation parameters for an LC-MS/MS method for the simultaneous determination of multiple antidepressants in human serum.[20][22]
| Parameter | Representative Antidepressants |
| Linearity Range | 1 - 500 ng/mL |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | Consistent and reproducible |
Signaling Pathways of Antidepressants:
Many antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), function by increasing the levels of neurotransmitters in the synaptic cleft. This leads to downstream signaling changes that are thought to contribute to their therapeutic effects.[23][24][25][26][27]
Experimental Protocols
A generalized experimental workflow for TDM using deuterated standards and LC-MS/MS is presented below. Specific parameters will vary depending on the analyte and the biological matrix.
Protocol 1: Sample Preparation (Protein Precipitation)
This is a common and rapid method for sample cleanup.
-
Sample Aliquoting : To a 1.5 mL microcentrifuge tube, add an appropriate volume of the biological sample (e.g., 100 µL of plasma).
-
Internal Standard Addition : Add a predetermined volume of the deuterated internal standard working solution to each sample, calibrator, and QC.
-
Protein Precipitation : Add a precipitating agent, typically 2-3 volumes of cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid.[28]
-
Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[2]
-
Centrifugation : Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System : An HPLC or UHPLC system is used for chromatographic separation.
-
Column : A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase : A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[2]
-
Flow Rate : Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry (MS) System : A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source : Electrospray ionization (ESI) is commonly used, in either positive or negative ion mode depending on the analyte.
-
MRM Transitions : At least two MRM transitions (a quantifier and a qualifier) should be optimized for both the analyte and the deuterated internal standard to ensure accurate identification and quantification.
-
MRM Transitions for Immunosuppressants:
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Tacrolimus | Tacrolimus-d2 | 821.5 | 768.5 |
| Cyclosporine A | Cyclosporine A-d4 | 1219.8 | 1202.8 |
| Sirolimus | Sirolimus-d3 | 931.6 | 864.6 |
| Everolimus | Everolimus-d4 | 975.6 | 908.6 |
Conclusion
The use of deuterated internal standards in LC-MS/MS-based therapeutic drug monitoring is an indispensable tool for modern clinical and pharmaceutical research. These standards provide the necessary accuracy, precision, and robustness to ensure reliable quantification of drug concentrations in complex biological matrices. The protocols and data presented here serve as a guide for researchers, scientists, and drug development professionals in the implementation of these powerful analytical techniques, ultimately contributing to the optimization of patient care and the advancement of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Advances in Immunosuppressive Agents Based on Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Therapeutic drug monitoring of antiepileptic drugs: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic drug monitoring of old and newer anti-epileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epi.ch [epi.ch]
- 16. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. researchgate.net [researchgate.net]
- 20. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academicworks.cuny.edu [academicworks.cuny.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. portlandpress.com [portlandpress.com]
- 27. vectormine.com [vectormine.com]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols for UPLC-MS/MS Bioanalytical Method Development of CDK4/6 Inhibitors
Introduction
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, including palbociclib, ribociclib (B560063), and abemaciclib (B560072), have emerged as pivotal therapeutics in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] These orally administered drugs function by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the cell cycle, thereby inducing G1 phase arrest and inhibiting tumor cell proliferation.[3][4][5] Given the significant inter-individual variability in the pharmacokinetics of these inhibitors, developing a robust, sensitive, and specific bioanalytical method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies to optimize treatment outcomes and minimize toxicity.[6][7][8]
This document provides a detailed application note and protocol for the development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of palbociclib, ribociclib, and abemaciclib in human plasma.
CDK4/6 Signaling Pathway
The cyclin D-CDK4/6-INK4-Rb pathway is a critical controller of the G1-S phase checkpoint in the cell cycle.[3] Mitogenic signals lead to the upregulation of cyclin D, which complexes with and activates CDK4/6.[4] This active complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[5] In its hypophosphorylated state, Rb binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry. Upon hyperphosphorylation by the CDK4/6-cyclin D complex, Rb releases E2F, allowing for the transcription of target genes that drive the cell cycle forward.[3][4] CDK4/6 inhibitors block this phosphorylation step, maintaining Rb in its active, growth-suppressive state.
UPLC-MS/MS Bioanalytical Workflow
The general workflow for the quantification of CDK4/6 inhibitors in plasma involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis. Protein precipitation is a commonly used, simple, and rapid sample preparation technique that yields clean extracts suitable for UPLC-MS/MS analysis.
Experimental Protocols
Reagents and Materials
-
Reference standards for palbociclib, ribociclib, abemaciclib, and their corresponding stable isotope-labeled internal standards (e.g., Palbociclib-d8, Ribociclib-d6, Abemaciclib-d10).[9][10]
-
HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid and/or ammonium (B1175870) acetate.
-
Drug-free human plasma (K2EDTA).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard (IS) in a suitable solvent (e.g., methanol or DMSO).[10][11]
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol/water mixture. These solutions are used for creating calibration curves and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a widely used method for its simplicity and efficiency.[2][7][12][13]
-
Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[12][13]
-
Add 10 µL of the internal standard working solution mixture.
-
Add 150-200 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.[12][13]
-
Vortex the mixture for approximately 60 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
The supernatant can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[2] Dilution of the supernatant is also a common practice.[7][12][13]
UPLC-MS/MS Instrumental Conditions
The following tables summarize the recommended starting conditions for the UPLC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: UPLC-MS/MS Parameters for CDK4/6 Inhibitors
Detection is typically performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[7][14][15]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Transition (m/z) |
| Palbociclib | 448.2 - 448.5 | 380.3 - 381.2 | Palbociclib-d8 | 456.3 → 388.3 |
| Ribociclib | 435.2 - 435.3 | 322.2 - 323.1 | Ribociclib-d6 | 441.2 → 322.2 |
| Abemaciclib | 507.3 | 393.2 | Abemaciclib-d10 | 517.7 → 393.2 |
Note: Exact m/z values may vary slightly between instruments and published methods. The most abundant and stable fragment ion is typically chosen for quantification.[16]
Table 2: Suggested Chromatographic Conditions
Reversed-phase chromatography is standard for separating these compounds. Biphenyl (B1667301) or C18 columns are commonly employed.[2][7][11]
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Kinetex biphenyl (150 × 4.6 mm, 2.6 µm)[2][17] or Waters XBridge BEH C18 (3.0 x 75 mm, 2.5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[17][18] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[2][17] |
| Flow Rate | 0.4 - 0.7 mL/min[9][18] |
| Column Temp. | 25 - 40°C[11] |
| Injection Vol. | 2 - 10 µL |
| Gradient | A linear gradient starting with a low percentage of organic phase (B), ramping up to elute the analytes, followed by a wash step and re-equilibration. |
| Run Time | Typically 6-10 minutes.[10][14][19] |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines from the FDA and/or EMA. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters from Literature
| Parameter | Palbociclib | Ribociclib | Abemaciclib |
| Linearity Range (ng/mL) | 0.3 - 500[2][10] | 5 - 10000[10][18] | 2 - 3000[2][12][13] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% | < 15% |
| Recovery | > 80% | > 75% | > 85% |
| Matrix Effect | Assessed and minimized using stable isotope-labeled internal standards.[9] |
Note: Ranges and results are compiled from multiple sources and represent typical performance.[2][9][10][12][15][20][21] The lower limit of quantification (LLOQ) should be sufficient for clinical TDM.
Conclusion
This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of the CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and standard reversed-phase chromatography coupled with tandem mass spectrometry. The method is suitable for high-throughput analysis in a clinical or research setting, facilitating therapeutic drug monitoring and pharmacokinetic studies to help personalize cancer therapy. Full validation according to regulatory standards is necessary before implementation for clinical sample analysis.
References
- 1. Targeting the cyclin D-cyclin-dependent kinase (CDK) 4/6-retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.uniud.it [air.uniud.it]
- 7. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/M… [ouci.dntb.gov.ua]
- 9. jchr.org [jchr.org]
- 10. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioanalysis by LC-MS/MS and preclinical pharmacokinetic interaction study of ribociclib and oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction Protocol for the Quantification of Palbociclib in Human Plasma
This application note provides a detailed protocol for the solid phase extraction (SPE) of Palbociclib from human plasma samples. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Palbociclib. The protocol is based on a validated LC-MS method, ensuring clean extracts and high recovery, making it suitable for routine analysis in a clinical or research laboratory.[1][2][3]
Introduction
Palbociclib is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of certain types of breast cancer.[1][2][3][4] Monitoring its concentration in plasma is important due to significant interindividual variability, which can impact therapeutic efficacy and toxicity.[1][2][3][4] While simple protein precipitation is a common sample preparation method, solid phase extraction offers a more thorough cleanup, reducing matrix effects and improving the reliability of the subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][4] This protocol details an SPE method using Oasis PRiME HLB® cartridges, which has been shown to provide clean extracts and high recovery of Palbociclib from plasma.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from the validation of the described SPE-LC-MS method for Palbociclib.
| Parameter | Result |
| Extraction Recovery | > 85%[1][3][4] |
| Linearity Range | 2 - 400 ng/mL[1][3][4] |
| Correlation Coefficient (r²) | > 0.998[1][3][4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] |
| Intra-day Precision | 3.8 - 7.2%[1][3][4] |
| Inter-day Precision | 3.6 - 7.4%[1][3][4] |
Experimental Protocol
This section provides a detailed methodology for the solid phase extraction of Palbociclib from human plasma, followed by LC-MS analysis.
Materials and Reagents
-
Human plasma (collected in K2EDTA tubes)
-
Palbociclib analytical standard
-
Internal Standard (IS) (e.g., deuterated Palbociclib)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate
-
Acetic acid
-
Ultrapure water
-
Oasis PRiME HLB® cartridges
Equipment
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
HPLC system coupled with a mass spectrometer (MS)
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 100 µL of plasma with the internal standard solution.
-
Vortex the mixture for 10 seconds.
Solid Phase Extraction (SPE) Procedure
The following steps detail the SPE procedure using Oasis PRiME HLB® cartridges. A key advantage of these cartridges is that they do not require conditioning and equilibration steps.[2]
-
Load: Directly load the 100 µL of the prepared plasma sample onto the Oasis PRiME HLB® cartridge.
-
Wash: Wash the cartridge with an appropriate solvent to remove interfering substances. A common approach is to use a weak solvent that retains the analyte while washing away polar interferences.
-
Elute: Elute Palbociclib and the internal standard from the cartridge using a strong organic solvent.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Experimental Workflow Diagram
Caption: Workflow for Palbociclib extraction from plasma.
This detailed protocol and the accompanying quantitative data provide a solid foundation for the implementation of a robust and reliable method for the determination of Palbociclib in human plasma. The use of solid phase extraction ensures high-quality data suitable for clinical and research applications.
References
- 1. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]
- 2. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Palbociclib LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the LC-MS/MS analysis of Palbociclib.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Palbociclib LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of Palbociclib by co-eluting, undetected components from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of Palbociclib.[1][3] Ion suppression is more common and occurs when matrix components compete with Palbociclib for ionization in the mass spectrometer's source, reducing its signal intensity.[2]
Q2: What are the common causes of matrix effects in Palbociclib bioanalysis?
A2: The primary causes of matrix effects in biological samples like plasma and serum are phospholipids (B1166683) from cell membranes.[4] These molecules are often co-extracted with Palbociclib during sample preparation and can interfere with the ionization process. Other endogenous components can also contribute to these effects.
Q3: How can I determine if my Palbociclib analysis is affected by matrix effects?
A3: The presence and magnitude of matrix effects can be assessed using several methods. A widely used quantitative approach is the post-extraction spike method.[5][6] This involves comparing the peak area of Palbociclib spiked into an extracted blank matrix with the peak area of Palbociclib in a neat solution at the same concentration.[5][6] A qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for Palbociclib analysis?
A4: An internal standard, especially a stable isotope-labeled (SIL) version of Palbociclib (e.g., D8-Palbociclib), is crucial for mitigating matrix effects.[6][7] Since a SIL-IS is chemically almost identical to Palbociclib, it co-elutes and experiences similar ionization suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the IS, variability caused by matrix effects can be compensated for, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Inconsistent and Low Palbociclib Peak Areas
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering endogenous components.[4]
-
Protein Precipitation (PPT): While simple and fast, PPT is often associated with significant matrix effects due to insufficient removal of phospholipids.[4] If using PPT, consider adding a phospholipid removal step or further dilution of the supernatant.[4][8]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[4] Experiment with different organic solvents and pH adjustments to optimize the extraction of Palbociclib while minimizing the co-extraction of interfering matrix components.[4]
-
Solid-Phase Extraction (SPE): SPE generally offers the most effective cleanup by selectively isolating Palbociclib from the matrix.[4][8] Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tested to achieve the best separation.
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Employ a gradient elution profile that separates Palbociclib from the regions where matrix components elute.[9] A post-column infusion experiment can help identify these regions.
-
Column Chemistry: Test different column chemistries (e.g., C18, biphenyl) to alter the selectivity and achieve better resolution between Palbociclib and interfering peaks.[9][10]
-
-
Utilize a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS for Palbociclib (e.g., D8-Palbociclib) is highly recommended to compensate for ion suppression.[6][7]
Issue 2: High Variability in Results Across Different Sample Lots
Possible Cause: Inconsistent matrix effects between different biological samples.
Troubleshooting Steps:
-
Evaluate Matrix Effect in Multiple Lots: Assess the matrix effect using at least six different lots of blank matrix to understand the variability.[9] The coefficient of variation (%CV) of the matrix factor should ideally be ≤15%.[5][6]
-
Implement a Robust Sample Preparation Method: A more rigorous sample preparation technique like SPE is often necessary to minimize lot-to-lot variability in matrix effects.[8]
-
Employ a Stable Isotope-Labeled Internal Standard: The use of a SIL-IS is critical to correct for variable matrix effects between different samples, ensuring consistent and reliable quantification.[6][7]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
Objective: To quantitatively assess the extent of ion suppression or enhancement for Palbociclib.
Methodology:
-
Prepare Solution A (Neat Solution): Prepare a solution of Palbociclib at a known concentration (e.g., low and high QC levels) in the mobile phase or reconstitution solvent.
-
Prepare Solution B (Post-Spiked Sample): Process at least six different lots of blank biological matrix (e.g., plasma) using the established sample preparation method. After the final evaporation step, reconstitute the extract with Solution A.[5][6]
-
Prepare Solution C (Blank Matrix): Process the same lots of blank biological matrix without adding Palbociclib.
-
Analysis: Inject all solutions into the LC-MS/MS system and record the peak areas for Palbociclib.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement. The acceptable range is typically 85-115%.[2]
-
Calculate the %CV of the matrix effect across the different lots. A %CV of ≤15% is generally considered acceptable.[5][6]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Palbociclib Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | ≥ 92.3%[5] | 91.5 - 98.7%[5] | Simple, fast, and requires a small sample volume.[5] | Prone to significant matrix effects, especially from phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | High (not specified) | Can be minimized with optimization.[4] | Provides cleaner extracts than PPT.[4] | More labor-intensive and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | High (not specified) | Generally the lowest due to effective cleanup.[4][8] | Offers the most effective removal of interferences.[4][8] | Can be more costly and require method development. |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in Palbociclib LC-MS/MS analysis.
Caption: Comparison of common sample preparation methods for Palbociclib analysis.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. ovid.com [ovid.com]
- 9. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment [mdpi.com]
- 10. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Deuterated Palbociclib in Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of deuterated Palbociclib (e.g., Palbociclib-d8) in plasma samples. It includes troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of deuterated Palbociclib in plasma.
Question 1: Why is the response of my deuterated Palbociclib internal standard (IS) inconsistent across my sample batch?
Possible Causes and Solutions:
-
Differential Matrix Effects: Even though a deuterated internal standard is chemically similar to the analyte, slight differences in chromatographic retention time can lead to variations in ionization suppression or enhancement from the plasma matrix.[1][2]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of Palbociclib and its deuterated IS to ensure they co-elute perfectly.[3]
-
Matrix Effect Evaluation: Perform a matrix effect experiment by comparing the IS response in neat solution versus post-extraction spiked plasma from multiple sources.[2][4] A coefficient of variation (CV%) of the IS-normalized matrix factor across different matrix lots of ≤15% is generally acceptable.[4]
-
-
-
Isotopic Back-Exchange: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment (e.g., plasma, solvents), leading to a decreased IS signal and an artificially inflated analyte signal.[5][6]
-
Troubleshooting:
-
Check Label Position: Ensure the deuterium labels on your Palbociclib standard are on stable, non-exchangeable positions. Labels on heteroatoms (like -OH or -NH) are more prone to exchange.[2][7]
-
Incubation Study: Incubate the deuterated Palbociclib in blank plasma for a duration equivalent to your sample preparation and analysis time. Analyze the sample and monitor for any increase in the signal of the non-deuterated Palbociclib.[8]
-
-
-
Impurities in the Internal Standard: The deuterated Palbociclib standard may contain a small amount of the unlabeled analyte.
-
Troubleshooting:
-
Check Certificate of Analysis (CoA): Review the CoA from the supplier for isotopic and chemical purity.[8]
-
Assess Contribution: Prepare a blank plasma sample spiked only with the deuterated IS at the working concentration. The response in the analyte's mass channel should be less than 20% of the Lower Limit of Quantification (LLOQ) response.[2]
-
-
Question 2: I'm observing a chromatographic shift between Palbociclib and its deuterated internal standard. What can I do?
Possible Causes and Solutions:
-
Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time, especially in reversed-phase chromatography.[1][9]
-
Troubleshooting:
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for ensuring the stability of deuterated Palbociclib in plasma?
A: While specific data for deuterated Palbociclib is not extensively published, the stability of the non-deuterated form provides a good guideline. Palbociclib has been shown to be stable in plasma under the following conditions:
-
Short-term (Bench-top): Stable for at least 4 hours at room temperature.[11]
-
Long-term: Stable for at least 2 months when stored at -80°C.[11]
-
Freeze-Thaw Cycles: Stable for up to three freeze-thaw cycles.[12]
It is crucial to perform your own validation studies to confirm the stability of both Palbociclib and its deuterated internal standard under your specific laboratory conditions.
Q2: Can isotopic back-exchange of deuterated Palbociclib occur, and how can I minimize it?
A: Yes, isotopic back-exchange is a potential issue for all deuterated standards.[5][6] It is more likely to occur if the deuterium labels are on labile positions.[7] To minimize back-exchange:
-
Use a high-quality internal standard: Choose a standard where the deuterium labels are on stable carbon atoms rather than heteroatoms.[7]
-
Control pH: Maintain a pH around 2.5 during sample processing and chromatographic separation, as this is often the pH of minimum exchange.
-
Maintain Low Temperatures: Perform sample preparation and storage at low temperatures (e.g., 4°C or on ice) to slow down the exchange rate.
-
Use aprotic solvents: When preparing stock solutions, consider using aprotic solvents like acetonitrile.[13]
Q3: Are there alternatives to deuterated internal standards for Palbociclib quantification?
A: Yes, stable isotope-labeled internal standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[13] These isotopes are not susceptible to back-exchange.[7] However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive.[12][13]
Data Presentation
The following tables summarize stability data for Palbociclib in human plasma from various studies.
Table 1: Short-Term and Post-Preparative Stability of Palbociclib in Human Plasma
| Condition | Duration | Matrix | Analyte Concentration (ng/mL) | Stability (%) | Reference |
| Room Temperature | 4 hours | Plasma | Low and High QC | 88.2 - 103.5 | [11] |
| Autosampler (4°C) | 72 hours | Deproteinized Plasma | Low and High QC | 93.9 - 111.1 | [11] |
Table 2: Freeze-Thaw Stability of Palbociclib in Human and Rat Plasma
| Number of Cycles | Storage Temperature | Matrix | Analyte Concentration (ng/mL) | Stability (%) | Reference |
| 3 | -20°C / -80°C | Rat Plasma | Low, Medium, High QC | 92.4 - 96.9 | [12] |
| 3 | Not Specified | Mouse and Human Plasma | Low and High QC | Stable | [4] |
Table 3: Long-Term Stability of Palbociclib in Human and Rat Plasma
| Duration | Storage Temperature | Matrix | Analyte Concentration (ng/mL) | Stability (%) | Reference |
| 2 months | -80°C | Human Plasma | Low and High QC | 88.3 - 105.5 | [11] |
| Not Specified | -20°C / -80°C | Rat Plasma | Low, Medium, High QC | 92.4 - 96.9 | [12] |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
This protocol is adapted from methodologies described in the literature.[12]
-
Sample Preparation: Spike blank plasma with Palbociclib at low and high quality control (QC) concentrations. Aliquot into multiple tubes.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for the desired number of times (e.g., three cycles).
-
-
Sample Analysis: After the final thaw, process and analyze the freeze-thaw samples along with a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles (comparison samples).
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the comparison samples.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
This protocol is based on common bioanalytical validation practices.[11]
-
Sample Preparation: Spike blank plasma with Palbociclib at low and high QC concentrations.
-
Incubation: Let the QC samples sit on the bench-top at room temperature for a specified period (e.g., 4 hours).
-
Sample Analysis: After the incubation period, process and analyze the stability samples with a freshly prepared calibration curve and comparison QCs.
-
Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the mean concentration of the comparison samples.
Visualizations
Caption: Experimental workflow for assessing the stability of Palbociclib in plasma samples.
Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting ion suppression for Palbociclib quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the quantification of Palbociclib by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect Palbociclib quantification?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Palbociclib, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][3][4] The presence of interfering species in the sample matrix, such as phospholipids (B1166683), salts, and proteins, can compete for ionization or inhibit the efficient formation of Palbociclib ions in the mass spectrometer's source.[1][3]
Q2: I am observing a low signal intensity for Palbociclib. What are the likely causes?
A2: A low signal intensity for Palbociclib is a strong indicator of significant ion suppression.[1] This is often caused by endogenous or exogenous components in your sample matrix that co-elute with your compound of interest. Common sources of interference include phospholipids from plasma or blood samples, salts, and proteins.[1][3] Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q3: My Palbociclib/Internal Standard ratio is inconsistent across replicates. What could be the problem?
A3: Inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable and not being effectively compensated for by the internal standard. While stable isotope-labeled internal standards are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression.[1] This variability can stem from differences in the biological samples themselves or inconsistencies in the sample preparation process.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for accurate Palbociclib quantification.
Caption: A flowchart for systematically troubleshooting ion suppression.
Quantitative Data Summary
The following tables summarize matrix effect data for Palbociclib from various studies. A matrix effect value close to 1 (or 100%) indicates minimal ion suppression or enhancement.
Table 1: Matrix Effect of Palbociclib in Human Plasma
| Sample Preparation Method | Concentration Level | Matrix Effect (%) | Coefficient of Variation (CV%) | Reference |
| Protein Precipitation | Low QC | 91.5 - 98.7 | ≤10.2 | [5][6] |
| Protein Precipitation | High QC | 91.5 - 98.7 | ≤10.2 | [5][6] |
| Protein Precipitation | Not Specified | Negligible | Low | [7] |
| Solid-Phase Extraction (SPE) | Not Specified | >85 (Recovery) | Not Specified | [8] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Not Specified | Ion Enhancement | Variable | [9] |
| Phospholipid Removal (PLR) | Not Specified | Ion Enhancement | Variable | [9] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike Method
This protocol is used to quantify the extent of ion suppression.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Palbociclib standard solution in the mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma extract spiked with Palbociclib standard solution after the extraction process.
-
Set C (Pre-Extraction Spike): Blank plasma spiked with Palbociclib standard solution before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) using the following formula:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Calculate the Recovery (RE) using the following formula:
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A ME value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for sample preparation.[5][10]
-
To 50 µL of plasma sample, add 150 µL of methanol (B129727) containing the internal standard (e.g., D8-Palbociclib).[11]
-
Vortex the mixture for 10 seconds to precipitate the proteins.
-
Centrifuge the sample at 16,200 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation Sample Preparation.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can help in reducing ion suppression.[3][8]
-
Condition an appropriate SPE cartridge (e.g., Oasis PRiME HLB) with methanol followed by water.[8][9]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering components.
-
Elute Palbociclib from the cartridge using a strong solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Mechanism of Ion Suppression in ESI.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma | Semantic Scholar [semanticscholar.org]
- 9. ovid.com [ovid.com]
- 10. journals.plos.org [journals.plos.org]
- 11. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Carryover in Palbociclib Bioanalytical Methods
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering carryover issues in the bioanalytical analysis of Palbociclib, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in Palbociclib bioanalysis?
A1: Carryover is the appearance of an analyte's signal in a blank sample injection that follows a high-concentration sample.[1] This phenomenon is a significant concern in the bioanalysis of Palbociclib as it can lead to the overestimation of the drug's concentration in subsequent samples, compromising the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.[2][3] Regulatory bodies like the FDA have strict acceptance criteria for carryover, typically requiring the response in a blank injection to be less than 20% of the response at the Lower Limit of Quantitation (LLOQ).[4]
Q2: What are the common causes of carryover in LC-MS/MS analysis of Palbociclib?
A2: Carryover in Palbociclib analysis can stem from several sources within the LC-MS/MS system. The primary causes include:
-
Adsorption to Surfaces: Palbociclib can adsorb to various surfaces within the system, including the autosampler needle, injection valve, rotor seals, and the analytical column itself.[1][5] This is often due to hydrophobic, ionic, or hydrogen bonding interactions.
-
Insufficient Washing: Inadequate washing of the injection port, needle, and sample loop between injections can leave residual Palbociclib that gets introduced into the next run.
-
Sample Matrix Effects: Components in the biological matrix (e.g., plasma, blood) can sometimes exacerbate carryover by creating sites for Palbociclib to bind within the system.
-
Column Contamination: Strong retention of Palbociclib on the analytical column can lead to its slow elution in subsequent runs, appearing as carryover.[6]
Q3: Are there specific instrument components that are more prone to causing Palbociclib carryover?
A3: Yes, certain components are more frequently implicated. The autosampler is a primary suspect, particularly the needle, injection valve, and rotor seals, which can have tiny cracks or worn surfaces that trap the analyte.[5] The analytical column can also be a source if the stationary phase has a high affinity for Palbociclib and the elution gradient is not sufficient to completely remove it after each run.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues in your Palbociclib bioanalytical method.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed signal is indeed carryover and to quantify its magnitude.
-
Experimental Protocol:
-
Inject a blank sample (matrix without analyte) to establish a baseline.
-
Inject the highest concentration standard (Upper Limit of Quantitation, ULOQ).
-
Immediately inject one or more blank samples.
-
Inject the Lower Limit of Quantitation (LLOQ) standard.
-
Calculate the carryover percentage using the following formula: (Peak Area in Blank after ULOQ / Peak Area in LLOQ) * 100
-
The carryover should ideally be below 20% of the LLOQ response.[7]
-
Step 2: Isolate the Source of Carryover
A logical workflow can help pinpoint the origin of the carryover.
Caption: A logical workflow for troubleshooting Palbociclib carryover.
Step 3: Implement Corrective Actions
Based on the suspected source, implement the following solutions.
The autosampler wash is the most critical factor in mitigating carryover.
-
Strong Wash Solvents: A common and effective solution is to use a strong, multi-component wash solvent. A highly effective wash solution consists of a mixture of protic and aprotic solvents to cover a range of polarities.[8]
-
Example Protocol: Prepare a wash solution of 25:25:25:25 (v/v/v/v) methanol (B129727)/acetonitrile/isopropanol/water with 1% formic acid.[8] This mixture effectively removes both polar and non-polar residues.
-
-
Needle Wash: A dedicated needle wash step can significantly reduce carryover.
-
Example Protocol: Implement a needle wash with 50% methanol after each injection.[9]
-
-
Wash Program: Increase the volume and number of wash cycles in the autosampler program. Consider both internal and external needle washes.
| Wash Method Comparison | Carryover Reduction (%) | Reference |
| Standard Wash (e.g., Mobile Phase A) | Baseline | - |
| 50% Methanol Needle Wash | Significant Reduction | [9] |
| Methanol/Isopropanol (9:1, v/v) "Saw-tooth" Gradient Wash | Reduced carryover to acceptable levels | [10] |
| 25:25:25:25 Methanol/ACN/IPA/Water + 1% Formic Acid | Highly effective for stubborn carryover | [8] |
If the carryover originates from the column, adjustments to the chromatographic method are necessary.
-
Gradient Optimization: Introduce a high-organic, high-flow rate wash step at the end of each analytical run.[4]
-
Example Protocol ("Saw-tooth" Wash): After the analyte has eluted, rapidly ramp the mobile phase composition to a high percentage of organic solvent (e.g., 98% methanol/isopropanol) and hold for a short period. Then, rapidly return to the initial conditions.[10] This sharp change can help dislodge strongly retained molecules.
-
-
Mobile Phase Additives: The choice of mobile phase can impact carryover.
-
Example Protocol: Switching from an acidic mobile phase (e.g., with formic acid) to a basic mobile phase (e.g., with ammonium (B1175870) bicarbonate at pH 10.5) has been shown to reduce peak tailing and carryover for Palbociclib.[4]
-
Caption: A "Saw-tooth" wash gradient to reduce column carryover.
If software-based solutions are ineffective, inspect the physical components of the LC system.
-
Rotor Seal and Stator: Worn or dirty rotor seals are a common cause of carryover.[5] Inspect and clean or replace them as part of routine maintenance.
-
Tubing and Connections: Ensure all tubing is properly connected and free of blockages. Improperly seated fittings can create dead volumes where the sample can be trapped.[1]
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and rapid method for preparing plasma samples for Palbociclib analysis.
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold methanol (or acetonitrile) containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[4][11]
Protocol 2: Representative LC Gradient with Post-Elution Wash
This protocol incorporates a wash step to minimize carryover.
-
Column: C18 column (e.g., 4.6 x 50 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient Program:
-
0.0 - 8.0 min: Linear gradient from 10% B to 60% B
-
8.0 - 9.0 min: Hold at 60% B
-
9.0 - 9.1 min: Ramp to 90% B (Wash Step)
-
9.1 - 10.0 min: Hold at 90% B (Wash Step)
-
10.0 - 10.1 min: Return to 10% B
-
10.1 - 12.0 min: Re-equilibration
-
This guide provides a starting point for addressing carryover issues. The optimal solution may be a combination of the strategies outlined above, tailored to your specific instrumentation and assay requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. An alternative solution to overcome carryover issues in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An alternative solution to overcome carryover issues in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. biotage.com [biotage.com]
- 9. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 11. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deuterium Exchange with Stable Isotope Labeled Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with deuterium (B1214612) exchange in stable isotope labeled (SIL) standards.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) exchange and why is it a problem?
A: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a stable isotope labeled standard is replaced by a hydrogen atom from its environment (e.g., solvent, matrix), or vice-versa.[1] This process can compromise the accuracy of quantitative analyses that rely on these standards.[1] If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to inaccurate measurements and "false positives".[1][2]
Q2: Which deuterium labels are most susceptible to exchange?
A: Deuterium atoms attached to heteroatoms such as oxygen (in alcohols, phenols, and carboxylic acids), nitrogen (in amines), and sulfur are highly prone to exchange.[1][3] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[1][4] In contrast, deuterium atoms on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally more stable.[4]
Q3: What are the primary factors that influence the rate of deuterium exchange?
A: The rate of H/D exchange is primarily influenced by:
-
pH: The exchange rate is catalyzed by both acids and bases.[1][5] The minimum exchange rate for many compounds, such as amide protons, occurs at a pH of approximately 2.5-3.[1][4]
-
Temperature: Higher temperatures increase the rate of exchange.[1] It is often recommended to work at low temperatures (around 0°C) to minimize exchange during analysis.[1]
-
Solvent: Protic solvents like water and methanol (B129727) can readily exchange protons with the labeled standard.[1] Aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), and dioxane are preferred.[1][4]
-
Solvent Accessibility: For an exchange to occur, the deuterium atom must be accessible to the solvent. In large molecules like proteins, deuterium atoms buried within the core are less likely to exchange than those on the surface.[1]
Q4: How can I prevent deuterium exchange during sample storage?
A: To minimize deuterium exchange during storage, consider the following best practices:
-
Solvent Choice: Whenever possible, store deuterium-labeled standards in aprotic solvents (e.g., acetonitrile, dioxane, THF).[1] If an aqueous solution is necessary, use a D₂O-based buffer.[1]
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow the rate of exchange.[1][4]
-
pH: If using an aqueous buffer, maintain a pH where the exchange rate is minimal for your specific compound, which is often in the acidic range.[1]
-
Atmosphere: Handle and store hygroscopic deuterated compounds under a dry, inert atmosphere like nitrogen or argon to prevent isotopic dilution from atmospheric moisture.[6]
-
Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.[4]
Q5: Are there alternatives to deuterium labeling to avoid exchange issues?
A: Yes, using other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a preferred method to circumvent exchange problems.[1][2][7] These isotopes are not susceptible to exchange and provide greater stability for internal standards.[3][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected signal from the deuterium-labeled internal standard.
This is a classic sign of back-exchange, where deuterium atoms on your standard are replaced by protons from the surrounding environment.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Detailed Steps:
-
Evaluate Solvent and pH:
-
Action: If using protic solvents (e.g., water, methanol), switch to aprotic solvents (e.g., acetonitrile) if your method allows.[4]
-
Action: Ensure the pH of your mobile phase and sample diluent is within the optimal range to minimize exchange, typically around pH 2.5-3.[4][8] Avoid strongly acidic or basic conditions.[4]
-
-
Control Temperature:
-
Review Label Position:
-
Action: Check the certificate of analysis for your standard. Deuterium labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[4]
-
Action: If your standard has labile deuterium atoms, consider sourcing a standard with labels in more stable positions.[4]
-
-
Optimize LC-MS Method:
-
Action: Minimize the duration of the liquid chromatography (LC) run, as longer gradients increase the time the sample is exposed to the protic mobile phase, leading to greater back-exchange.[8]
-
Action: Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[1]
-
-
Consider Alternative Internal Standard:
-
Action: If the issue persists, consider using an internal standard labeled with ¹³C or ¹⁵N, which are not prone to exchange.[1]
-
Issue 2: My calibration curve is non-linear.
Possible Causes & Solutions:
-
Cause: Presence of unlabeled analyte as an impurity in your deuterated standard. This can disproportionately affect the response at different concentrations.[4]
-
Cause: Interference from naturally occurring isotopes of the analyte, especially if using a standard with a low number of deuterium labels (e.g., d2).[4]
-
Solution: Check for isobaric interferences and ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and the standard.
-
Quantitative Data Summary
The following table summarizes key factors influencing the rate of hydrogen-deuterium exchange.
| Factor | Condition that Increases Exchange Rate | Condition that Decreases Exchange Rate |
| pH | Acidic (<2) and Basic (>8)[1][4] | ~2.5-3 (for amide protons)[1] |
| Temperature | High Temperature[1][4] | Low Temperature (e.g., 0°C or subzero)[1] |
| Solvent | Protic Solvents (H₂O, MeOH, EtOH)[1][4] | Aprotic Solvents (ACN, THF, Dioxane)[1][4] |
| Label Position | On Heteroatoms (O, N, S)[4] | On stable carbon positions[4] |
| Alpha to Carbonyl[4] | Aromatic/Aliphatic C-H[4] |
Key Experimental Protocols
Protocol 1: Preparation of Deuterated Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of deuterated standards while minimizing moisture contamination.
Methodology:
-
Equilibration: Allow the sealed container of the deuterated standard to warm to room temperature before opening to prevent condensation of atmospheric moisture.[4] For highly sensitive applications, this can be done in a desiccator.
-
Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard for the stock solution.[4]
-
Solvent Choice: Use a high-purity, dry, aprotic solvent whenever possible.[4] If an aqueous solvent is required, use D₂O.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Add a portion of the chosen solvent and sonicate or vortex until fully dissolved. Bring the solution to the final volume with the solvent.
-
Storage: Store the stock solution in a tightly sealed vial at the recommended low temperature (e.g., -20°C or -80°C).[1][4]
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent, preferably the mobile phase used in the analytical method.
Protocol 2: Stability Assessment of Deuterated Standard in Analytical Matrix
Objective: To evaluate the stability of a deuterated standard under the specific conditions of an analytical method.[4]
Methodology:
-
Prepare Samples:
-
Set A (T=0): Spike a known concentration of the deuterated standard into the analytical matrix (e.g., plasma, urine). Immediately process and analyze the sample according to your established analytical method.[4]
-
Set B (T=X): Spike the same concentration of the deuterated standard into the analytical matrix. Subject this sample to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, or store it in the autosampler at 4°C for 24 hours).[4] After the specified time, process and analyze the sample.
-
-
Analysis: Analyze both sets of samples using your validated LC-MS method. Monitor the signal intensity of both the deuterated standard and any potential back-exchanged (unlabeled) analyte.
-
Evaluation: Compare the results from Set A and Set B. A significant decrease in the deuterated standard's signal or a significant increase in the unlabeled analyte's signal in Set B indicates instability and back-exchange under the tested conditions.
Visualizations
Signaling Pathway of Factors Influencing Deuterium Exchange
Caption: Key factors influencing the rate of deuterium exchange.
Experimental Workflow for Minimizing Back-Exchange in LC-MS
Caption: Optimized LC-MS workflow to minimize deuterium back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Subzero Celsius separations in three-zone temperature controlled hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Palbociclib Fragmentation Pattern Analysis in Mass Spectrometry: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the fragmentation pattern analysis of Palbociclib (B1678290) using mass spectrometry. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for Palbociclib in positive ion mode ESI-MS?
In positive ion electrospray ionization mass spectrometry (ESI-MS), Palbociclib is expected to form a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 448.[1][2][3]
Q2: What are the major fragment ions of Palbociclib observed in tandem mass spectrometry (MS/MS)?
The most commonly reported fragment ions for Palbociclib in MS/MS analysis are observed at m/z 380 and m/z 337. The transition of m/z 448 > 380 is typically the most abundant and is often used as the quantifier ion in quantitative assays.[1][2][3] The fragment at m/z 337 can be used as a qualifier ion to confirm the identity of the analyte.[1][2][3]
Q3: I am observing a peak at m/z 362 in my Palbociclib fragmentation spectrum. What could this be?
A peak at m/z 362 in the MS/MS spectrum of Palbociclib is likely due to the loss of a water molecule (H₂O) from the fragment ion of m/z 380.[1][2][3]
Q4: What are some common issues encountered during the LC-MS/MS analysis of Palbociclib?
A known issue with the analysis of Palbociclib and other cyclin-dependent kinase inhibitors is the carryover phenomenon.[1][3] This is where traces of the analyte from a high concentration sample can appear in subsequent blank or low concentration samples. Implementing a rigorous wash method for the autosampler and chromatographic column between injections is crucial to mitigate this.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Ensure the mobile phase pH is appropriate for Palbociclib (pKa ~7.4). Using a buffer is recommended. - Replace the analytical column. - Reduce the injection volume or sample concentration. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ESI source parameters. - Inefficient sample extraction. - Matrix effects (ion suppression). | - Optimize source parameters such as ion spray voltage, temperature, and gas flows.[1][2] - Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction). - Use a stable isotope-labeled internal standard (e.g., D₈-Palbociclib) to compensate for matrix effects.[1][2] |
| High Background Noise | - Contaminated mobile phase or LC system. - Non-specific binding in the system. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the LC system thoroughly. |
| Inconsistent Retention Time | - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. | - Ensure the solvent delivery system is functioning correctly. - Use a column oven to maintain a stable temperature. |
| Carryover | - Adsorption of Palbociclib onto surfaces of the injector, tubing, or column. | - Implement a robust autosampler wash procedure with a strong organic solvent. - Inject blank samples after high concentration standards or samples to check for carryover.[3] |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for Palbociclib and its deuterated internal standard in a typical LC-MS/MS experiment.
| Analyte | Parent Ion (m/z) | Fragment Ion (Quantifier, m/z) | Fragment Ion (Qualifier, m/z) | Collision Energy (CE) |
| Palbociclib | 448 | 380 | 337 | ~50 V[1][4] |
| D₈-Palbociclib (Internal Standard) | 456 | 388 | - | Not specified |
Detailed Experimental Protocol
This protocol provides a general methodology for the analysis of Palbociclib in a biological matrix (e.g., human plasma). Optimization may be required for specific instrumentation and applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of methanol (B129727) containing the internal standard (e.g., D₈-Palbociclib).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., XBridge BEH C18, 50 x 2.1 mm, 2.5 µm) is suitable.[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute Palbociclib, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palbociclib: 448 > 380 (Quantifier), 448 > 337 (Qualifier)
-
D₈-Palbociclib: 456 > 388
-
-
Collision Gas: Nitrogen.
Visualizations
Caption: Proposed fragmentation pathway of Palbociclib in ESI-MS/MS.
Caption: Palbociclib's mechanism of action via inhibition of the CDK4/6-Rb pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Minimizing interference in Palbociclib impurity analysis
Technical Support Center: Palbociclib Impurity Analysis
Welcome to the technical support center for Palbociclib impurity analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference and ensure accurate analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I am observing co-eluting peaks with my main Palbociclib peak in my HPLC analysis. How can I improve the separation?
A: Co-elution of impurities with the main analyte peak is a common issue that can compromise the accuracy of your analysis. Here are several strategies to improve separation:
-
Method Optimization: The choice of chromatographic conditions is critical for achieving good resolution. A gradient elution method is often more effective than an isocratic one for separating multiple impurities with different polarities.[1]
-
Column Selection: The stationary phase of the HPLC column plays a crucial role in separation. C18 columns are commonly used for Palbociclib analysis.[1][2] Consider using a column with a different chemistry or a smaller particle size to enhance separation efficiency.
-
Mobile Phase Modification: Adjusting the composition and pH of the mobile phase can significantly impact selectivity. For Palbociclib and its impurities, a mobile phase consisting of an acidic buffer (e.g., perchloric acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) is often employed.[1][3] Experiment with different organic modifiers (e.g., methanol) or pH values to optimize separation.[3]
2. Q: My baseline is noisy, which is affecting the detection and quantification of low-level impurities. What are the potential causes and solutions?
A: A noisy baseline can originate from several sources. The following troubleshooting steps can help identify and resolve the issue:
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system, which can cause baseline noise. Filtering the mobile phase through a 0.45 µm membrane filter can remove particulate matter that may contribute to noise.[2]
-
System Contamination: A contaminated HPLC system, including the column, injector, or detector, can lead to a noisy baseline. Implement a regular system cleaning and maintenance schedule.
-
Detector Settings: Improper detector settings, such as an inappropriate wavelength, can increase baseline noise. The UV detection wavelength for Palbociclib is typically set around 230 nm or 263 nm for optimal response and minimal interference.[1][2]
3. Q: I am performing forced degradation studies on Palbociclib and observing many degradation products. How can I ensure my analytical method is stability-indicating?
A: A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) due to degradation and for separating the degradation products from the API and from each other.
-
Forced Degradation Conditions: Palbociclib should be subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products.[4][5][6]
-
Method Specificity: The analytical method must be specific enough to resolve the Palbociclib peak from all potential degradation products.[5] This is often achieved through a well-optimized gradient HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This will help confirm that the Palbociclib peak is free from any co-eluting degradation products.[3][7]
The following diagram illustrates a general workflow for developing a stability-indicating method.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Palbociclib Quantification
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Palbociclib in biological matrices, intended for researchers, scientists, and drug development professionals. The information presented is based on published experimental data and adheres to regulatory guidelines.
Two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have been predominantly utilized and validated for the quantification of Palbociclib. This guide will delve into the specifics of each method, presenting their validation parameters and experimental protocols.
Comparison of Analytical Methods
The choice of analytical method for Palbociclib quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. LC-MS/MS methods generally offer higher sensitivity and selectivity compared to HPLC-UV methods.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Palbociclib Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 3.0 µg/mL[1] | 0.3 - 250 ng/mL[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 0.3 ng/mL[2][3][4] |
| Intra-day Precision (%CV) | 2.28 - 3.92%[1] | 3.1 - 15%[5] |
| Inter-day Precision (%CV) | < 5.0%[1] | 1.6 - 14.9%[5] |
| Intra-day Accuracy (%bias) | 89.40 - 112%[1] | -1.5 - 15.0%[5] |
| Inter-day Accuracy (%bias) | Not explicitly stated | -14.3 - 14.6%[5] |
| Extraction Recovery | 66.69 - 80.97%[1] | ≥92.3%[6] |
| Internal Standard | Imatinib[1] | D8-Palbociclib[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized experimental protocols for the HPLC-UV and LC-MS/MS methods.
HPLC-UV Method Protocol [1]
-
Sample Preparation: Solid Phase Extraction (SPE) using an Oasis hydrophilic-lipophilic balance extraction cartridge.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax C18 (150 × 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Triethylamine (pH 3.3) (70:30, v/v).
-
Flow Rate: 1.0 mL/min (isocratic elution).
-
Detection: UV at 266 nm.
-
LC-MS/MS Method Protocol [2][3]
-
Sample Preparation: Protein precipitation.
-
Chromatographic Conditions:
-
Column: Kinetex biphenyl (B1667301) column (150 × 4.6 mm, 2.6 µm).[5]
-
Mobile Phase: A linear gradient of 0.1% formic acid in water and acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 50 °C.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Quantifier Transition: 448 > 380 m/z for Palbociclib.[2]
-
Visualizing the Workflow and Validation Parameters
To better understand the processes involved, the following diagrams illustrate the experimental workflow for bioanalytical method validation and the logical relationship between the core validation parameters as outlined by regulatory bodies like the FDA and EMA.[7][8][9][10][11]
References
- 1. ijpsr.com [ijpsr.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 4. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. pharmacompass.com [pharmacompass.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
A Head-to-Head Comparison: Palbociclib-d4 vs. Palbociclib-d8 as Internal Standards in Bioanalysis
A comprehensive guide for researchers in drug metabolism and pharmacokinetics, providing a detailed comparison of Palbociclib-d4 and Palbociclib-d8 for use as internal standards in the quantitative analysis of Palbociclib via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the realm of bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. For the therapeutic drug monitoring and pharmacokinetic studies of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), deuterated analogs such as Palbociclib-d4 and Palbociclib-d8 are commonly employed. This guide provides an objective comparison of these two internal standards, supported by experimental data from published literature, to aid researchers in selecting the most appropriate standard for their analytical needs.
Introduction to Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. By replacing hydrogen atoms with deuterium, the chemical properties of the molecule remain nearly identical to the analyte of interest, while the mass-to-charge ratio (m/z) is increased. This allows the internal standard to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Performance Comparison: Palbociclib-d4 vs. Palbociclib-d8
Table 1: Performance Characteristics of an LC-MS/MS Method Using Palbociclib-d4
| Parameter | Performance Data |
| Linearity Range | 3.1–500 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| Intra-day Precision (%CV) | 3.1% - 15% |
| Inter-day Precision (%CV) | 1.6% - 14.9% |
| Intra-day Accuracy (%Bias) | -1.5% - 15.0% |
| Inter-day Accuracy (%Bias) | -14.3% - 14.6% |
| Matrix Effect | Consistent between matrices and concentrations |
Data extracted from a study by Milić et al. (2022).
Table 2: Performance Characteristics of an LC-MS/MS Method Using Palbociclib-d8
| Parameter | Performance Data |
| Linearity Range | 5–2000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but calibrators met accuracy criteria |
| Within-run Precision (%CV) | 1.2% - 8.2% |
| Between-run Precision (%CV) | 0.6% - 7.5% |
| Accuracy (% of nominal) | 94.7% - 107% |
| Mean Recovery | 110% for Palbociclib-d8; 118% for Palbociclib |
Data extracted from a study by Sparidans et al. (2018).
Discussion of Performance Data
Based on the presented data, both Palbociclib-d4 and Palbociclib-d8 serve as effective internal standards for the quantification of Palbociclib in plasma samples. The methods demonstrate acceptable linearity, precision, and accuracy within the ranges required for therapeutic drug monitoring and pharmacokinetic studies.
The method utilizing Palbociclib-d8 appears to have a slightly wider linear range and, in the cited study, shows tighter precision and accuracy. However, it is crucial to note that these differences may arise from variations in the overall experimental protocols, instrumentation, and validation procedures between the two independent studies rather than inherent differences in the performance of the internal standards themselves.
The choice between Palbociclib-d4 and Palbociclib-d8 may ultimately depend on commercial availability, cost, and the specific requirements of the bioanalytical laboratory. Both have demonstrated their suitability for robust and reliable quantification of Palbociclib.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. The following sections outline the key aspects of the experimental protocols from the referenced studies.
Experimental Protocol Using Palbociclib-d4
-
Sample Preparation: Protein precipitation. 50 µL of plasma was mixed with an internal standard solution, followed by the addition of a precipitating agent. After centrifugation, the supernatant was evaporated and reconstituted before injection.
-
Chromatographic Separation: A Kinetex biphenyl (B1667301) column (150 × 4.6 mm, 2.6 µm) was used with a gradient elution consisting of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode was used. The specific multiple reaction monitoring (MRM) transitions were not detailed in the provided search results.
Experimental Protocol Using Palbociclib-d8
-
Sample Preparation: Protein precipitation. Plasma samples (50 µL) were precipitated with methanol (B129727) containing the internal standard. After centrifugation, the supernatant was collected for analysis.
-
Chromatographic Separation: A reversed-phase high-performance liquid chromatography system was used with a biphasic gradient at a flow rate of 0.25–0.5 mL/min. The total run time was 9.5 minutes.
-
Mass Spectrometric Detection: A tandem mass spectrometer with electrospray ionization operating in positive ion mode was employed for detection. The specific MRM transitions were not detailed in the provided search results.
Visualizing the Mechanism: Palbociclib's Signaling Pathway and Analytical Workflow
To provide a broader context for the bioanalysis of Palbociclib, the following diagrams illustrate its mechanism of action and a typical experimental workflow for its quantification.
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Caption: A typical workflow for the bioanalysis of Palbociclib in plasma samples.
Conclusion
Both Palbociclib-d4 and Palbociclib-d8 have been successfully utilized as internal standards for the reliable quantification of Palbociclib in human plasma by LC-MS/MS. The choice between the two may be guided by practical considerations such as cost and availability, as both have demonstrated the requisite performance for demanding bioanalytical applications. The provided experimental outlines and performance data serve as a valuable resource for researchers developing and validating methods for Palbociclib analysis. As with any analytical method, it is imperative to perform a thorough in-house validation to ensure the chosen internal standard and overall method meet the specific requirements of the intended application.
Cross-Validation of Palbociclib Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to reliably and consistently measure Palbociclib concentrations and its biological effects across different laboratories is paramount for advancing clinical trials and research. This guide provides a comprehensive comparison of various published bioanalytical and cell-based assays for Palbociclib, offering insights into their performance and methodologies to facilitate assay selection and cross-laboratory validation efforts.
This guide summarizes key performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Palbociclib in human plasma. Furthermore, it delves into the methodologies of common cell-based assays used to assess the biological activity of Palbociclib, highlighting critical factors that can influence inter-laboratory variability. Detailed experimental protocols and visual diagrams of the underlying signaling pathway and experimental workflows are provided to support the establishment of robust and comparable analytical procedures.
Palbociclib's Mechanism of Action: Targeting the Cell Cycle Engine
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] By binding to the ATP pocket of CDK4 and CDK6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] This action maintains the Rb-E2F transcription factor complex, which in turn blocks the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 phase arrest.[1]
Quantitative Bioanalysis of Palbociclib: A Comparison of LC-MS/MS Methods
The accurate quantification of Palbociclib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and specificity. Below is a summary of validation parameters from several published methods, providing a basis for comparing their performance. While a direct cross-laboratory study has not been published, comparing these individual validations offers valuable insights into the expected performance of these assays.
Table 1: Comparison of Validated LC-MS/MS Methods for Palbociclib Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.3 - 250[3][4][5][6] | 6 - 300 | 3.1 - 500 | 0.3 - 600[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.3[3][4][5][6] | 6 | 3.1 | 0.3[7] |
| Intra-day Precision (%CV) | ≤ 3.6 | Not Reported | 3.1 - 15.0 | < 5.0 |
| Inter-day Precision (%CV) | ≤ 7.3 | 1.6 - 14.9 | Not Reported | Not Reported |
| Intra-day Accuracy (%bias) | 94.5 - 112.3 | -1.5 - 15.0 | Not Reported | 89.4 - 112 |
| Inter-day Accuracy (%bias) | 94.5 - 112.9 | -14.3 - 14.6 | Not Reported | Not Reported |
| Extraction Method | Protein Precipitation[3][4][5] | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction[7] |
| Internal Standard | D8-Palbociclib | Not specified | Not specified | Ribociclib[7] |
Note: The data presented are compiled from different publications and represent the performance of each method as validated by the respective laboratory. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols for Palbociclib Assays
Key Experiment 1: Quantification of Palbociclib in Human Plasma by LC-MS/MS
This protocol provides a generalized procedure based on common methodologies for the quantification of Palbociclib in human plasma.
Objective: To determine the concentration of Palbociclib in human plasma samples.
Materials:
-
Human plasma (K2EDTA)
-
Palbociclib reference standard
-
Isotopically labeled internal standard (e.g., D8-Palbociclib)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality control samples at room temperature. b. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute Palbociclib, followed by a wash and re-equilibration step.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Palbociclib and the internal standard. For Palbociclib, a common transition is m/z 448.2 -> 380.2.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of Palbociclib to the internal standard against the nominal concentration of the calibration standards. b. Use a weighted linear regression to fit the calibration curve. c. Determine the concentration of Palbociclib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Key Experiment 2: Cell-Based Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effect of Palbociclib on cancer cell lines. It is important to note that the choice of cell line and proliferation assay endpoint can significantly impact the results.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Palbociclib in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for ER-positive breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Palbociclib
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., a DNA-based assay like CyQuant® or a metabolic assay like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: a. Prepare a serial dilution of Palbociclib in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). b. Remove the overnight culture medium from the cells and add the medium containing different concentrations of Palbociclib. Include vehicle control wells (medium with DMSO only). c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Proliferation: a. For DNA-based assays: Lyse the cells and measure the fluorescence of a DNA-binding dye according to the manufacturer's instructions. b. For metabolic assays: Add the reagent that measures ATP levels and read the luminescence according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the signal from the treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation. b. Plot the percentage of proliferation against the logarithm of the Palbociclib concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Considerations for Cross-Laboratory Comparison of Cell-Based Assays:
-
Cell Line Authenticity and Passage Number: Ensure the use of authenticated cell lines with consistent passage numbers to minimize genetic drift.
-
Assay Endpoint: As highlighted in recent studies, metabolic assays (e.g., ATP-based) may not accurately reflect the cytostatic effect of CDK4/6 inhibitors due to continued cell growth in G1 arrest.[6] DNA-based or cell counting assays are often more appropriate for this class of compounds.
-
Incubation Time: The duration of drug exposure can significantly influence the IC50 value.
-
Serum Concentration: The concentration of FBS in the culture medium can affect cell proliferation rates and drug sensitivity.
Conclusion
References
- 1. journals.plos.org [journals.plos.org]
- 2. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring [mdpi.com]
A Comparative Guide to Incurred Sample Reanalysis in Palbociclib Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for Incurred Sample Reanalysis (ISR) in pharmacokinetic (PK) studies of Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6. Adherence to regulatory standards for ISR is critical for ensuring the reliability and reproducibility of bioanalytical data. This document outlines the regulatory framework, compares common bioanalytical methods, and provides detailed experimental protocols to aid in the selection and implementation of robust ISR procedures.
Understanding Incurred Sample Reanalysis (ISR)
ISR is a mandatory quality control process in regulated bioanalysis, designed to verify the reproducibility of a bioanalytical method in dosed subject samples.[1][2][3] Unlike calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples may contain metabolites, have different protein binding characteristics, and exhibit other matrix effects that can influence the analytical results.[1][4] Therefore, ISR is a critical step to ensure that the validated method is reliable for the analysis of actual study samples.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR.[1][2][4] These guidelines stipulate the timing of ISR, the number of samples to be reanalyzed, and the acceptance criteria for the results.
Regulatory Acceptance Criteria for ISR
The generally accepted criteria for ISR in small molecule bioanalysis, such as for Palbociclib, are summarized in the table below.
| Parameter | Acceptance Criterion |
| Number of ISR Samples | Up to 10% of the total number of study samples.[1][4] |
| Acceptance Threshold | At least 67% (two-thirds) of the reanalyzed samples must have results within ±20% of the original reported concentration.[1][2][5] |
| Calculation of Percent Difference | [(Repeat Value - Original Value) / Mean of Repeat and Original Values] x 100[5] |
If the ISR for a study fails to meet these criteria, an investigation is required to identify the cause of the discrepancy, and the bioanalytical method may need to be revised and revalidated.[1]
Workflow for Incurred Sample Reanalysis
The process of conducting ISR follows a systematic workflow to ensure consistency and adherence to regulatory standards.
Caption: A generalized workflow for conducting Incurred Sample Reanalysis (ISR).
Comparison of Bioanalytical Methods for Palbociclib Quantification
Several bioanalytical methods have been developed and validated for the quantification of Palbociclib in human plasma, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method can impact sample throughput, sensitivity, and the potential for matrix effects. Below is a comparison of common sample preparation techniques.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated from the plasma sample using an organic solvent (e.g., acetonitrile), and the supernatant containing the analyte is analyzed. | The analyte is selectively adsorbed onto a solid sorbent in a cartridge, while interferences are washed away. The analyte is then eluted with a solvent for analysis.[6][7][8] |
| Advantages | Simple, fast, and cost-effective.[9][10] | Provides cleaner extracts, reducing matrix effects and improving assay robustness.[6][7][8] Higher extraction recovery.[6][7][8] |
| Disadvantages | May result in less clean extracts, potentially leading to matrix effects and ion suppression in LC-MS/MS analysis.[6][7][8] | More time-consuming and expensive than PPT. Requires method development to optimize sorbent, wash, and elution conditions. |
| Typical Application for Palbociclib | Widely used in published methods for its simplicity and adequate performance.[9][10][11] | Employed when cleaner samples are required to minimize matrix interference and improve assay performance.[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing bioanalytical assays. The following sections provide representative experimental protocols for the quantification of Palbociclib in human plasma using different sample preparation techniques.
Method 1: Protein Precipitation
This method is adapted from a validated LC-MS/MS assay for the simultaneous quantification of Palbociclib and other kinase inhibitors.[9][10]
1. Sample Preparation:
-
To 10 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC columns.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for Palbociclib and the internal standard.
Method 2: Solid-Phase Extraction (SPE)
This protocol is based on a validated LC-MS method developed for the determination of Palbociclib and Abemaciclib in human plasma.[6][7][8]
1. Sample Preparation:
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute Palbociclib from the cartridge using an elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS system.
2. Liquid Chromatography:
-
Mobile Phase: Gradient elution with an ammonium acetate/acetic acid-acetonitrile mobile phase.[6][7]
-
Run Time: Approximately 10 minutes, including re-equilibration.[6][7]
3. Mass Spectrometry:
Comparative Workflow of Sample Preparation Methods
The choice of sample preparation is a critical step that influences the overall bioanalytical workflow.
Caption: A comparison of Protein Precipitation and Solid-Phase Extraction workflows.
Summary of Validated Bioanalytical Methods for Palbociclib
The following table summarizes the performance characteristics of published and validated LC-MS/MS methods for Palbociclib quantification in human plasma.
| Method Parameter | Posocco et al., 2020[9][10] | Llopis-Giménez et al., 2021[6][7] | Matos et al., 2020[11] | Andriamanana et al., 2019[12] |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Protein Precipitation | Protein Precipitation |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human and Mouse Plasma |
| Linearity Range (ng/mL) | 0.3–250 | 2–400 | 3.1–500 | 2–200 |
| Intra-day Precision (%CV) | ≤ 5.7% | 3.8–7.2% | 3.1–15% | ≤ 15% |
| Inter-day Precision (%CV) | Not Reported | 3.6–7.4% | 1.6–14.9% | ≤ 15% |
| Intra-day Accuracy (%Bias) | 95.5–103.3% | Not Reported | -1.5–15.0% | Within ±20% at LLOQ, ±15% otherwise |
| Inter-day Accuracy (%Bias) | Not Reported | Not Reported | -14.3–14.6% | Within ±20% at LLOQ, ±15% otherwise |
| ISR Performed | Yes | Not Reported | Not Reported | Not Reported |
| ISR Results | Percentage differences within ±10%[9][13] | Not Applicable | Not Applicable | Not Applicable |
Conclusion
The successful implementation of Incurred Sample Reanalysis for Palbociclib pharmacokinetic studies relies on a thorough understanding of regulatory requirements and the selection of a robust, validated bioanalytical method. While protein precipitation offers a simpler and faster workflow, solid-phase extraction can provide cleaner samples, potentially leading to more reproducible results by minimizing matrix effects. The choice between these methods should be based on the specific requirements of the study, including considerations of sample volume, required sensitivity, and throughput. The data presented in this guide demonstrate that reliable and reproducible methods for Palbociclib quantification are available, and adherence to ISR guidelines is essential for ensuring the integrity of pharmacokinetic data in clinical and nonclinical studies.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Analysis of Imprecision in Incurred Sample Reanalysis for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]
- 7. [PDF] Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment [mdpi.com]
- 12. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application [ricerca.unityfvg.it]
Palbociclib LC-MS/MS Assays: A Comparative Guide to Linearity and Sensitivity
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Palbociclib, the selection of a robust and sensitive LC-MS/MS assay is paramount for accurate pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comparative assessment of various published LC-MS/MS methods for the quantification of Palbociclib in biological matrices, with a focus on linearity and sensitivity.
Performance Comparison of Palbociclib LC-MS/MS Assays
The following tables summarize the key performance characteristics of several validated LC-MS/MS methods for Palbociclib quantification, offering a clear comparison of their linearity, sensitivity, and precision.
| Method Reference | Linearity Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Matrix | Sample Preparation |
| Turković et al. (2022)[1][2] | 3.1 - 500 | 0.9996 - 0.9931 | 3.1 | 3.1 - 15 | 1.6 - 14.9 | Human Plasma | Protein Precipitation |
| Haque et al. (2023)[3][4] | 5 - 2000 | ≥0.999 | 5 | 1.2 - 8.2 | 0.6 - 7.5 | Human Plasma | Protein Precipitation |
| Posocco et al. (2020)[5][6][7][8] | 0.3 - 250 | 0.9992 - 0.9983 | 0.3 | Not explicitly stated | Not explicitly stated | Human Plasma | Protein Precipitation |
| de Wit et al. (2019)[9][10][11] | 2 - 200 | ≥0.996 | 2 | Within ±15% | Within ±15% | Human and Mouse Plasma | Protein Precipitation |
| Cătană et al. (2022)[12][13] | 2 - 400 | >0.998 | 2 | 3.8 - 7.2 | 3.6 - 7.4 | Human Plasma | Solid Phase Extraction (SPE) |
| Mercolini et al. (2021)[14] | Not explicitly stated for Palbociclib alone | ≥ 0.997 | LLOQ S/N ≥ 30 | Within-run CV% ≤14.9 | Between-run CV% ≤10.6 | Dried Blood Spots (DBS) | Volumetric DBS extraction |
Experimental Protocols
The methodologies employed in these studies, while all based on LC-MS/MS, exhibit variations in sample preparation, chromatographic separation, and mass spectrometric detection, which contribute to their differing performance characteristics.
Sample Preparation
-
Protein Precipitation (PPT): A common and straightforward technique used in several of the cited methods[1][2][3][5][9]. This typically involves the addition of a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample to precipitate proteins. The supernatant is then collected for analysis. While fast and cost-effective, it may result in less clean extracts compared to other methods.
-
Solid Phase Extraction (SPE): Employed by Cătană et al. (2022)[12][13], this technique provides a cleaner sample extract by utilizing a stationary phase to isolate the analyte of interest from the matrix. The study reports a high recovery of over 85% for Palbociclib.
-
Volumetric Dried Blood Spot (DBS) Extraction: This microsampling technique, detailed by Mercolini et al. (2021)[14], offers a minimally invasive alternative to traditional venous blood sampling and simplifies sample collection and storage.
Liquid Chromatography
-
Columns: Reversed-phase C18 columns are frequently used for the chromatographic separation of Palbociclib[9][12][13][14]. Turković et al. (2022) utilized a Kinetex biphenyl (B1667301) column to achieve adequate separation from other co-administered drugs[1][2].
-
Mobile Phases: A gradient elution using a combination of an aqueous phase (often containing formic acid or ammonium (B1175870) acetate) and an organic phase (typically acetonitrile or methanol) is standard practice[1][2][3][5][6][12][13].
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the universally adopted method for the ionization of Palbociclib.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive detection. The specific precursor-to-product ion transitions for Palbociclib are optimized in each method to ensure specificity. For example, Posocco et al. (2020) used the transition 448 > 380 m/z as the quantifier and 448 > 337 m/z as the qualifier[5][6].
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative aspects of these assays, the following diagrams are provided.
Caption: General workflow of a Palbociclib LC-MS/MS assay.
Caption: Key performance characteristics for comparing Palbociclib LC-MS/MS assays.
References
- 1. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment | MDPI [mdpi.com]
- 2. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application [ricerca.unityfvg.it]
- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Accuracy and Precision of Palbociclib Quantification Methods
The accurate and precise quantification of Palbociclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Various analytical methods have been developed and validated for the determination of Palbociclib in biological matrices, primarily human plasma. This guide provides a comparative overview of the most common quantification methods, focusing on their accuracy, precision, and other validation parameters. The primary techniques discussed are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Performance of Palbociclib Quantification Methods
The choice of an analytical method for Palbociclib quantification is often dictated by the required sensitivity, selectivity, and the available instrumentation. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, while HPLC-UV offers a more accessible and cost-effective alternative. The following tables summarize the key performance parameters of various published methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Palbociclib Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Sample Preparation | Reference |
| 0.3 - 250 | 0.3 | Within 5.7% | Not Reported | 95.5 - 103.3 | Protein Precipitation | [1][2][3] |
| 2 - 400 | 2 | 3.8 - 7.2 | 3.6 - 7.4 | Not Reported | Solid Phase Extraction (SPE) | [4][5][6] |
| 5 - 2000 | 5 | 1.2 - 8.2 | 0.6 - 7.5 | 94.7 - 107 | Protein Precipitation | [7][8] |
Table 2: Performance Characteristics of an HPLC-UV Method for Palbociclib Quantification
| Linearity Range (µg/mL) | LOD (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Sample Preparation | Reference |
| 0.1 - 3.0 | 50 | 2.28 - 3.92 | Below 5.0 | 89.40 - 112 | Solid Phase Extraction (SPE) | [9][10] |
Experimental Protocols
The accuracy and precision of a given method are intrinsically linked to its experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method with Protein Precipitation
This method is noted for its simple and rapid sample preparation.[1][11]
-
Sample Preparation: A small volume of plasma sample (e.g., 10 µL) is treated with a protein precipitating agent, typically methanol (B129727) or acetonitrile (B52724), containing an internal standard (e.g., D8-Palbociclib). After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: The separation is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The transitions of the precursor ion to the product ion for Palbociclib and its internal standard are monitored using Multiple Reaction Monitoring (MRM).
LC-MS Method with Solid-Phase Extraction (SPE)
This approach provides a cleaner extract compared to protein precipitation, which can reduce matrix effects.[4][5]
-
Sample Preparation: Plasma samples are first diluted and then loaded onto an SPE cartridge (e.g., Oasis PRiME HLB®). The cartridge is washed to remove interfering substances, and the analyte is then eluted with an appropriate solvent. The eluate is evaporated and reconstituted before injection.
-
Chromatography: An HPLC system with a C18 column is used for separation. A gradient elution is employed, for instance, with a mobile phase of ammonium (B1175870) acetate/acetic acid and acetonitrile.[4][5]
-
Mass Spectrometry: Detection is carried out using a mass spectrometer in Single Ion Recording (SIR) mode.[4][5]
HPLC-UV Method with Solid-Phase Extraction (SPE)
This method offers a viable alternative when mass spectrometric detection is not available.[9][10]
-
Sample Preparation: Similar to the LC-MS SPE method, plasma samples are processed using an SPE cartridge (e.g., Oasis hydrophilic-lipophilic balance) to extract Palbociclib and an internal standard (e.g., Imatinib).[9][10]
-
Chromatography: The analysis is performed on an HPLC system equipped with a C18 column. An isocratic elution is used with a mobile phase such as a mixture of acetonitrile and 0.1% triethylamine.[9][10]
-
Detection: Palbociclib is detected by a UV detector at a wavelength of 266 nm.[9][10]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the quantification of Palbociclib in biological samples, highlighting the key stages from sample collection to data analysis.
Caption: A generalized workflow for Palbociclib quantification.
This guide highlights that both LC-MS/MS and HPLC-UV methods can provide accurate and precise quantification of Palbociclib. The choice between them will depend on the specific requirements of the study, including the need for high sensitivity and the available resources. The validation data presented demonstrates that with proper optimization and validation, reliable results can be obtained using either technique. For regulated bioanalysis, adherence to guidelines from bodies such as the FDA and EMA is essential to ensure data integrity.[12][13]
References
- 1. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 2. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]
- 5. [PDF] Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. ijpsr.com [ijpsr.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Palbociclib Analysis
In the realm of bioanalysis, the accurate quantification of therapeutic drugs is paramount. For Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6 used in cancer therapy, selecting the optimal extraction method from complex biological matrices is a critical first step. This guide provides a detailed comparison of two commonly employed techniques: protein precipitation (PPT) and solid-phase extraction (SPE), offering researchers, scientists, and drug development professionals a data-driven overview to inform their methodological choices.
Performance at a Glance: A Quantitative Comparison
The choice between PPT and SPE for Palbociclib extraction often hinges on a trade-off between simplicity, cost, and the need for sample cleanliness. The following table summarizes key performance metrics gathered from various studies.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | ≥92.3%[1], 81-93%[2] | ≥92.3%[3], >85%[4][5][6][7][8][9] |
| Matrix Effect | Can be significant[10], though some methods report minimal effects[1] | Generally provides cleaner extracts with reduced matrix effects[2][4][5][6][7][8][9] |
| Lower Limit of Quantification (LLOQ) | As low as 0.3 ng/mL[1] | Reported at 2 ng/mL[7] |
| Throughput | High | Can be lower, though automatable |
| Cost | Low | Higher (cartridges and instrumentation) |
| Simplicity | Simple and fast | More complex, requires method development |
The Workflow: Visualizing the Extraction Processes
To better understand the practical differences between the two methods, the following diagrams illustrate the typical experimental workflows for protein precipitation and solid-phase extraction.
In-Depth Methodologies: Experimental Protocols
For scientists looking to replicate or adapt these methods, the following are detailed protocols based on published literature.
Protein Precipitation Protocol
This protocol is a common approach for the rapid extraction of Palbociclib from plasma samples.
-
Sample Preparation : To a 1.5 mL tube, add 50 µL of the plasma sample.
-
Precipitation : Add 150 µL of methanol (B129727) (containing an appropriate internal standard) to the plasma sample.[2]
-
Mixing : Vortex the sample for 10 seconds to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation : Centrifuge the tube at 16,200 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Collection : Carefully collect 60 µL of the supernatant.
-
Dilution : Dilute the collected supernatant with 140 µL of the mobile phase used for the LC-MS/MS analysis.[2]
-
Final Centrifugation : Vortex the diluted sample and centrifuge again at 16,200 x g for 10 minutes at 4°C.[2]
-
Analysis : Transfer 150 µL of the final solution to an autosampler vial for injection into the LC-MS/MS system.[2]
Solid-Phase Extraction Protocol
This protocol outlines a more rigorous clean-up of Palbociclib from plasma using an Oasis PRiME HLB® cartridge.
-
Cartridge Conditioning : Condition the Oasis PRiME HLB® SPE cartridge. (Note: Some modern SPE cartridges may not require conditioning).
-
Sample Loading : Load the plasma sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge to remove interfering substances. A typical wash solution could be 5% methanol in water.[3]
-
Elution : Elute the bound Palbociclib from the cartridge using an appropriate organic solvent, such as methanol.[3]
-
Evaporation and Reconstitution : The eluted sample is often evaporated to dryness and then reconstituted in the mobile phase for LC-MS/MS analysis.
Discussion and Recommendations
The choice between protein precipitation and solid-phase extraction for Palbociclib analysis is application-dependent.
Protein precipitation offers a rapid, high-throughput, and cost-effective solution. The recovery rates are comparable to SPE, and for some applications, the reported LLOQ is even lower.[1] However, the primary drawback is the potential for significant matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of the results.[10] This method is well-suited for early-stage discovery or when a very high sample throughput is required and the matrix effects can be adequately managed, for instance, through the use of a stable isotope-labeled internal standard.
Solid-phase extraction , on the other hand, provides a much cleaner sample extract.[4][5][6][7][8][9] By selectively retaining the analyte of interest while washing away interfering matrix components, SPE significantly reduces matrix effects.[2] This leads to improved robustness and reliability of the analytical method. While the initial cost of SPE cartridges and the potential for lower throughput are considerations, the benefits of a cleaner sample often outweigh these for regulated bioanalysis and clinical trial sample analysis where data quality is of the utmost importance.
References
- 1. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]
- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
Evaluating the Isotopic Contribution of Palbociclib-d4 to the Analyte Signal in Quantitative Bioanalysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled internal standards for the quantitative bioanalysis of Palbociclib, with a focus on evaluating the potential isotopic cross-contribution of Palbociclib-d4 to the analyte signal. The selection of an appropriate internal standard is critical for the accuracy and reliability of LC-MS/MS assays in drug development and therapeutic drug monitoring.
Introduction
Palbociclib is a key therapeutic agent in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Accurate quantification of Palbociclib in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for quantitative LC-MS/MS analysis, as they mimic the analyte's behavior during sample preparation and analysis. However, the use of deuterated standards like Palbociclib-d4 carries a potential risk of isotopic contribution to the unlabeled analyte signal, which can compromise assay accuracy. This guide outlines the experimental protocols to evaluate this contribution and compares Palbociclib-d4 with alternative internal standards.
Comparison of Internal Standards for Palbociclib Bioanalysis
The choice of an internal standard can significantly impact the performance of a bioanalytical method. While Palbociclib-d4 is a commercially available option, Palbociclib-d8 is more frequently cited in validated methods, and ¹³C-labeled Palbociclib represents a theoretically superior, though less common, alternative.
| Internal Standard | Common Abbreviation | Mass Shift (amu) | Potential for Isotopic Contribution | Chromatographic Co-elution with Analyte |
| Palbociclib-d4 | d4-PAL | +4 | Moderate | Generally co-elutes, but minor shifts are possible |
| Palbociclib-d8 | d8-PAL | +8 | Low | Generally co-elutes, with potentially less chromatographic shift than d4 |
| ¹³C-Palbociclib | ¹³C-PAL | Variable (typically +6 to +10) | Very Low | Excellent co-elution expected |
Experimental Protocol: Evaluating Isotopic Contribution
This section details the methodology to assess the cross-contribution of Palbociclib-d4 to the Palbociclib analyte signal.
1. Materials and Reagents:
-
Palbociclib analytical standard
-
Palbociclib-d4 internal standard
-
Control blank biological matrix (e.g., human plasma)
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase modifiers
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Palbociclib and Palbociclib-d4 in an appropriate solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Palbociclib for constructing a calibration curve.
-
Prepare a working solution of Palbociclib-d4 at a concentration typically used in the bioanalytical assay.
3. Sample Preparation:
-
Analyte Contribution to Internal Standard:
-
Spike a high concentration of the Palbociclib standard (e.g., at the Upper Limit of Quantification - ULOQ) into the blank biological matrix without the addition of the internal standard.
-
-
Internal Standard Contribution to Analyte:
-
Spike the Palbociclib-d4 working solution into the blank biological matrix without the addition of the Palbociclib standard.
-
-
Control Samples:
-
Prepare a double blank sample (matrix only).
-
Prepare a zero sample (matrix with internal standard only).
-
-
Process all samples using the established extraction procedure (e.g., protein precipitation or solid-phase extraction).[1][2]
4. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for Palbociclib.
-
Monitor the MRM transitions for both Palbociclib and Palbociclib-d4 in all injections. A common transition for Palbociclib is m/z 448.3 → 380.2.[3] The corresponding transition for Palbociclib-d4 would be m/z 452.3 → 384.2.
5. Data Evaluation:
-
In the sample containing only the high-concentration Palbociclib, measure the peak area in the MRM channel of Palbociclib-d4. This response, if any, represents the contribution of the analyte to the internal standard signal.
-
In the sample containing only Palbociclib-d4, measure the peak area in the MRM channel of Palbociclib. This indicates the contribution from the internal standard to the analyte signal, which could be due to isotopic impurities in the standard.
-
The contribution of the analyte to the internal standard signal should be less than 5% of the internal standard response in the lowest concentration calibration standard.
-
The contribution of the internal standard to the analyte signal should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the isotopic cross-contribution between the analyte and the internal standard.
Caption: Workflow for Isotopic Contribution Evaluation.
Signaling Pathway of Palbociclib
Palbociclib is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action is central to its therapeutic effect in hormone receptor-positive breast cancer.
Caption: Palbociclib's Inhibition of the CDK4/6-Rb Pathway.
Conclusion
While Palbociclib-d4 is a suitable internal standard for the bioanalysis of Palbociclib, a thorough evaluation of its potential for isotopic contribution to the analyte signal is a critical step in method validation. The experimental protocol outlined in this guide provides a framework for this assessment. For methods requiring the highest level of accuracy and to minimize the risk of isotopic cross-talk, the use of more heavily deuterated standards such as Palbociclib-d8, or ideally a ¹³C-labeled internal standard, should be considered. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of precision and accuracy, and the availability and cost of the labeled compound.
References
A Comparative Guide to Forced Degradation Studies of Palbociclib and Its Impurity Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of forced degradation studies on Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy. Understanding the degradation pathways and impurity profiles of Palbociclib under various stress conditions is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes quantitative data from forced degradation studies, details the experimental protocols employed, and outlines the analytical methodologies for impurity characterization, supported by experimental data.
Introduction to Palbociclib and Forced Degradation
Palbociclib is an oral medication approved for the treatment of certain types of breast cancer.[1] Its mechanism of action involves the inhibition of CDK4 and CDK6, which are critical for cell cycle progression.[2] Forced degradation, or stress testing, is a vital component of drug development that helps to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule.[3] Typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3]
Comparative Analysis of Degradation Behavior under Different Stress Conditions
Forced degradation studies reveal the susceptibility of Palbociclib to various stress factors. Notably, Palbociclib demonstrates significant degradation under oxidative and hydrolytic (acidic and basic) conditions, while it remains relatively stable under thermal and photolytic stress.[4][5]
A summary of the quantitative analysis from a key study is presented below:
| Stress Condition | Reagent and Conditions | Degradation (%) | Number of Degradation Products | Reference |
| Acidic Hydrolysis | 1N HCl at 70°C for 24 hours | 23.1% | 2 | [4] |
| Basic Hydrolysis | 1N NaOH at 70°C for 24 hours | 21.1% | 2 | [4] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours | 23.7% | 1 | [4] |
| Thermal Degradation | 105°C for 3 hours | No degradation observed | - | [4][5] |
| Photolytic Degradation | Exposure to sunlight for 24 hours | No degradation observed | - | [4][5] |
Analytical Methodologies for Impurity Characterization
The primary analytical technique for the separation and quantification of Palbociclib and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (MS) for the identification of unknown degradation products.
Comparative Table of Analytical Methods
| Method | Column | Mobile Phase | Detection | Key Findings | Reference |
| RP-HPLC | Intersil ODS C18 (250 x 4.6 mm, 5µm) | 0.5M Ammonium acetate (B1210297): Acetonitrile (B52724) (40:60 v/v) | UV at 266 nm | Simple, economical, and suitable for routine quality control.[5] | [5] |
| RP-HPLC | Inert sustain swift (C18) | Perchloric acid and acetonitrile (gradient) | UV at 230 nm | Capable of separating process-related impurities and degradants.[3] | [3] |
| LC-MS/MS | Symmetry C18 (150 x 4.6mm, 3.5µm) | Acetonitrile: 0.1% Formic acid (50:50 v/v) | ESI-QTOF-MS | Identification and characterization of degradation products formed under stress.[4] | [4] |
Impurity Profile of Palbociclib
Forced degradation and process monitoring have led to the identification of several impurities and degradation products of Palbociclib.
Identified Degradation Products and Impurities
| Impurity/Degradation Product | Molecular Weight ( g/mol ) | Formation Condition | Reference |
| DP-I | 503 [M+H]⁺ | Acidic and Basic Hydrolysis, Reduction | [4] |
| DP-II | 540 [M+H]⁺ | Acidic and Basic Hydrolysis, Reduction | [4] |
| DP-III | 464 [M+H]⁺ | Oxidative Degradation | [4] |
| 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one | - | Process-related | [6] |
| 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one | - | Process-related | [6] |
Experimental Protocols
Forced Degradation Study Protocol
The following is a generalized protocol based on published methods.[4]
-
Preparation of Stock Solution: A stock solution of Palbociclib (e.g., 50µg/mL) is prepared in a suitable solvent (e.g., mobile phase).[4]
-
Acidic Hydrolysis: The stock solution is treated with an equal volume of 1N HCl and refluxed at 70°C for 24 hours. The solution is then neutralized with 1N NaOH.[4]
-
Basic Hydrolysis: The stock solution is treated with an equal volume of 1N NaOH and refluxed at 70°C for 24 hours. The solution is then neutralized with 1N HCl.[4]
-
Oxidative Degradation: The stock solution is treated with an equal volume of 30% H₂O₂ and kept at room temperature for 24 hours.[4]
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at 105°C for 3 hours.[4]
-
Photolytic Degradation: The drug solution is exposed to direct sunlight for 24 hours.[4]
-
Sample Analysis: All stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by a stability-indicating HPLC method.
Analytical Method Protocol (RP-HPLC)
The following is a representative RP-HPLC method for the analysis of Palbociclib and its degradation products.[5]
-
Chromatographic System: HPLC with a UV detector.
-
Column: Intersil ODS C18 (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of 0.5M Ammonium acetate and Acetonitrile in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 266 nm.
-
Injection Volume: 10 µL.
Visualizations
Signaling Pathway of Palbociclib
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Experimental Workflow for Forced Degradation and Analysis
References
Justification for Using a Stable Isotope-Labeled Internal Standard for Palbociclib Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Palbociclib, a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS) versus a structural analog for the bioanalysis of Palbociclib, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), widely regard SIL-IS as the "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] A SIL-IS is a synthetic version of the analyte in which one or more atoms are replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). For Palbociclib, deuterated Palbociclib (D8-Palbociclib) is a commonly used SIL-IS.
The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. This ensures that the SIL-IS and the analyte behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variability that can occur at various stages of the analytical process, leading to enhanced accuracy and precision.
Performance Comparison: SIL-IS vs. Structural Analog
To objectively assess the performance of a SIL-IS against an alternative, this guide compares the validation data from two different bioanalytical methods for Palbociclib: one employing D8-Palbociclib (a SIL-IS) and another using Ribociclib (B560063) (a structural analog) as the internal standard.
| Performance Metric | Method with SIL-IS (D8-Palbociclib) | Method with Structural Analog (Ribociclib) | Justification for Superiority of SIL-IS |
| Accuracy (% Nominal) | 93.8% - 103.9%[2] | 95% - 98.4%[3] | While both methods demonstrate acceptable accuracy within the typical ±15% range, methods with SIL-IS often exhibit a tighter accuracy range across different concentrations and batches, indicating a more consistent and reliable performance. |
| Precision (% CV) | Within-run: 1.2% - 8.2%Between-run: 0.6% - 7.5%[4] | ≤ 2%[3] | The SIL-IS method shows excellent precision. A lower %CV indicates less variability in the measurements, a direct benefit of the SIL-IS compensating for analytical variations. |
| Linearity (r²) | ≥ 0.999[5] | > 0.99[3] | Both methods show good linearity. However, the near-perfect correlation coefficient often achieved with SIL-IS methods underscores the robustness of the calibration curve. |
| Recovery (%) | ≥ 92.3%[6] | 96.15% - 98.34%[3] | Both methods show high and consistent recovery. The key advantage of SIL-IS is its ability to correct for any variability in recovery between samples, which is not always guaranteed with a structural analog. |
| Matrix Effect (%) | 91.5% - 98.7% (CV ≤ 10.2%)[6] | Not explicitly reported as a quantitative value in the provided search result. | The matrix effect data for the SIL-IS method demonstrates minimal and consistent impact of the biological matrix on ionization. A SIL-IS is crucial for compensating for matrix effects as it is affected in the same way as the analyte, a property not shared by structural analogs. |
Experimental Protocols
Bioanalysis of Palbociclib in Human Plasma using a Stable Isotope-Labeled Internal Standard (D8-Palbociclib)
This protocol is a composite based on several validated LC-MS/MS methods.[1][4][6][7]
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 50 µL aliquot of plasma, add 150 µL of a precipitating solvent (e.g., methanol (B129727) or acetonitrile) containing the internal standard, D8-Palbociclib, at a known concentration (e.g., 10 ng/mL).[8]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
b. Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used (e.g., Waters XBridge BEH C18, Phenomenex Luna Omega Polar C18).[1][8][9]
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer).[1][10]
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile (B52724) with the same modifier.[1][10]
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
c. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Palbociclib and D8-Palbociclib.
Bioanalysis of Palbociclib in Human Plasma using a Structural Analog Internal Standard (Ribociclib)
This protocol is based on a validated LC-MS/MS method.[3]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma, add the internal standard, Ribociclib.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Liquid Chromatography
-
Column: A C18 column (e.g., Waters Symmetry Shield C18).[3]
-
Mobile Phase: An isocratic mobile phase of methanol and ultrapure water (pH 4.2) in a 60:40 v/v ratio.[3]
-
Flow Rate: 1.0 mL/min.
c. Mass Spectrometry
-
Ionization Source: ESI in positive ion mode.
-
Detection: MRM monitoring of the following transitions:
Mandatory Visualizations
Caption: Experimental workflow for Palbociclib quantification using LC-MS/MS with a SIL-IS.
Caption: Simplified signaling pathway of Palbociclib's inhibition of the CDK4/6-Rb pathway.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4: A Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4. Researchers, scientists, and drug development professionals handling this compound must adhere to the following protocols to ensure personal safety and environmental protection. The disposal recommendations are based on the hazardous properties of the parent compound, Palbociclib, which is suspected of causing genetic defects, damaging fertility or the unborn child, causing organ damage through prolonged or repeated exposure, and being toxic to aquatic life with long-lasting effects.[1]
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[1] Do not dispose of this chemical into drains or the environment.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and include the chemical name: "this compound". List any other chemical constituents present in the waste.
-
-
Liquid Waste:
-
If the compound is in a solution, collect the liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used.
-
Label the container as "Hazardous Liquid Waste" and list all chemical components, including solvents and "this compound".
-
2. Decontamination of Reusable Labware:
-
Decontaminate any reusable glassware or equipment that has come into contact with the compound.
-
Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with accurate information about the chemical composition of the waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, immediately evacuate the area and prevent others from entering. Wearing appropriate PPE, including respiratory protection, contain the spill using an inert absorbent material for liquids or by carefully sweeping up solids to avoid dust generation.[2] Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container for disposal. Ensure the area is well-ventilated. For large spills, contact your institution's EHS department immediately.
References
Personal protective equipment for handling 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4. As a derivative of Palbociclib, a cytotoxic agent, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This compound is suspected of causing genetic defects and may damage fertility or an unborn child.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemotherapy-tested nitrile gloves (e.g., compliant with ASTM D6978-05)[1]. Double gloving is recommended. | To prevent skin contact and absorption[2]. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield. | To protect eyes from splashes or airborne particles[2]. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and closed front. | To protect skin and clothing from contamination[2]. |
| Respiratory Protection | A surgical mask should be worn at a minimum. For procedures that may generate aerosols or dust (e.g., weighing, reconstitution, spill cleanup), a NIOSH-approved respirator (e.g., N95) is required[2][3]. | To prevent inhalation of hazardous particles[2][3]. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is essential for minimizing risk during the handling of this compound.
1. Preparation and Weighing:
-
Conduct all handling of the solid compound within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Before starting, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for this compound. If not possible, thoroughly decontaminate equipment after use.
-
Minimize the generation of dust when handling the powder.
2. Dissolution and Dilution:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the vial is sealed with a septum, use a syringe with a needleless system to add the solvent.
-
All solutions should be clearly labeled with the compound name, concentration, date, and hazard symbols.
3. General Handling:
-
Avoid eating, drinking, or applying cosmetics in the laboratory area.
-
Wash hands thoroughly with soap and water before leaving the laboratory, even if gloves were worn[4].
-
Immediately remove and dispose of any PPE that becomes contaminated.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste, including empty vials, contaminated gloves, gowns, weigh boats, and other disposable materials, must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid waste containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour it down the drain[5].
-
Sharps, such as needles and syringes, must be disposed of in a designated sharps container for cytotoxic waste.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE, including a respirator, before attempting to clean the spill[2].
-
Use a cytotoxic spill kit to contain and absorb the spill.
-
Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water[2].
-
All materials used for spill cleanup must be disposed of as cytotoxic waste[2].
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of cytotoxic compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
